1-Phenylimidazolidine-2,4,5-trione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-phenylimidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h1-5H,(H,10,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIPDXGMHBJIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341949 | |
| Record name | 1-phenylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2211-33-8 | |
| Record name | 1-phenylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-2,4,5-IMIDAZOLIDINETRIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1-Phenylimidazolidine-2,4,5-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylimidazolidine-2,4,5-trione, also known as N-phenylparabanic acid, is a heterocyclic compound belonging to the parabanic acid class of molecules. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, spectral characteristics, and predicted physicochemical parameters. While experimental data for this specific compound is limited in publicly accessible literature, this guide compiles available information and provides context through related compounds. The potential for derivatives of parabanic acid to exhibit biological activity makes this class of compounds an area of interest for further investigation in drug discovery and development.
Chemical Identity and Physical Properties
This compound is a derivative of imidazolidine-2,4,5-trione (parabanic acid) where a phenyl group is attached to one of the nitrogen atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | PubChem[1] |
| Molecular Weight | 190.16 g/mol | Stenutz[2] |
| CAS Number | 2211-33-8 | Stenutz[2] |
| Predicted logP | 0.60 | Stenutz[2] |
| Monoisotopic Mass | 190.03784 Da | PubChemLite[3][4] |
Synthesis
A common synthetic route to N-substituted parabanic acids involves the reaction of a corresponding urea derivative with oxalyl chloride. While a specific detailed protocol for this compound is not explicitly detailed in the searched literature, a general procedure can be inferred.
General Experimental Protocol: Synthesis of N-Substituted Parabanic Acids
The following protocol is a generalized procedure based on the synthesis of related parabanic acid derivatives and should be adapted and optimized for the specific synthesis of this compound.
dot
Materials:
-
Phenylurea
-
Oxalyl chloride
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve phenylurea in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride in the same anhydrous solvent to the stirred solution of phenylurea via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, usually by recrystallization from a suitable solvent or by column chromatography.
Spectral Data
Detailed experimental spectral data for this compound are not consistently available in the public domain. The following represents predicted data and information from related compounds.
Mass Spectrometry
Predicted mass spectral data for this compound is available.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 191.04512 | 136.8 |
| [M+Na]⁺ | 213.02706 | 146.5 |
| [M-H]⁻ | 189.03056 | 140.2 |
| [M]⁺ | 190.03729 | 134.6 |
| [M]⁻ | 190.03839 | 134.6 |
| Data sourced from PubChemLite[3][4]. CCS stands for Collision Cross Section. |
NMR Spectroscopy
Specific, experimentally confirmed ¹H and ¹³C NMR spectra for this compound are not available in the searched literature. For reference, the NMR data of a related compound, 1-phenylurea, shows aromatic proton signals between δ 7.19 and 7.61 ppm.[5]
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available in the searched results. However, one would expect to observe characteristic strong carbonyl (C=O) stretching vibrations in the region of 1700-1800 cm⁻¹, typical for cyclic imides.
Reactivity and Potential Applications
The chemistry of parabanic acid and its derivatives is characterized by the reactivity of the imide functional groups. The carbonyl groups are susceptible to nucleophilic attack, and the N-H proton can be deprotonated under basic conditions.
While specific biological activities for this compound are not well-documented, the broader class of parabanic acid derivatives has been investigated for various therapeutic applications. N-substituted parabanic acid derivatives have been explored as potential antitumor and antiepileptic agents.[5] This suggests that this compound and its analogs could serve as scaffolds for the development of novel therapeutic agents.
dot
References
- 1. A Spirocyclic Parabanic Acid Masked N-Heterocyclic Carbene as Thermally Latent Pre-Catalyst for Polyamide 6 Synthesis and Epoxide Curing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
- 4. 2,4,5-Triphenylimidazole(484-47-9) 1H NMR [m.chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Molecular Structure of 1-Phenylimidazolidine-2,4,5-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylimidazolidine-2,4,5-trione, a member of the parabanic acid class of compounds, is a heterocyclic molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and potential biological activities, drawing upon available data for the compound and its close analogs. While direct experimental data on the three-dimensional structure and specific biological pathways of this compound are not extensively available in the current literature, this document consolidates known information and presents a framework for future research.
Molecular Structure
This compound is characterized by a central five-membered imidazolidine ring system with three carbonyl groups and a phenyl substituent at the 1-position.
Table 1: Molecular Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=O)NC2=O | [1] |
| InChIKey | AVIPDXGMHBJIGG-UHFFFAOYSA-N | [1][2] |
| CAS Number | 2211-33-8 | [2] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks and Characteristics |
| ¹H NMR | Aromatic protons of the phenyl group would appear in the downfield region (approx. 7.2-7.6 ppm). The N-H proton of the imidazolidine ring would likely be a broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | Carbonyl carbons would exhibit signals in the highly deshielded region (approx. 150-170 ppm). Aromatic carbons would appear in the typical range of 120-140 ppm. |
| Infrared (IR) | Strong absorption bands corresponding to the C=O stretching of the three carbonyl groups would be prominent in the region of 1700-1800 cm⁻¹. N-H stretching vibrations would be observed around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present. |
Synthesis
A definitive, published experimental protocol for the synthesis of this compound was not identified in the reviewed literature. However, the synthesis of structurally related N-substituted parabanic acids is well-documented and typically involves the condensation of a substituted urea with oxalyl chloride.[3][4] The following is a representative experimental protocol adapted from the synthesis of a similar compound, 1-phenyl-3-(1,1,3-trioxox-1,3-dihydro-1λ⁶-benzo[d]isothiazol-2-ylmethyl)-imidazolidine-2,4,5-trione.[4]
Proposed Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Materials:
-
N-Phenylurea
-
Oxalyl chloride
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of N-phenylurea in anhydrous THF under a nitrogen atmosphere at room temperature, add triethylamine.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Slowly add a solution of oxalyl chloride in anhydrous THF to the reaction mixture.
-
After the addition is complete, reflux the reaction mixture at 60-65 °C for approximately 7 hours.
-
Cool the reaction mixture to room temperature and add additional THF.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using dichloromethane as the eluent to yield the final product.
Biological Activity and Potential Signaling Pathways
Direct pharmacological screening data for this compound is not available in the public domain. However, the broader class of N-substituted parabanic acid derivatives has been investigated for various biological activities, most notably as anticonvulsant agents.[3] Studies on related compounds have shown efficacy in animal models of epilepsy, such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure tests.[3]
Given the structural similarity, it is plausible that this compound may also exhibit activity within the central nervous system. A logical workflow for investigating the biological activity of this compound is outlined below.
References
An In-depth Technical Guide to 1-Phenylimidazolidine-2,4,5-trione Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-phenylimidazolidine-2,4,5-trione derivatives and their analogs, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including activities as cholinesterase inhibitors, cannabinoid receptor antagonists, and anticancer agents through the inhibition of enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1).
Core Synthesis Strategies
The synthesis of this compound and its analogs typically involves the cyclization of a substituted urea with an appropriate dicarbonyl compound or a derivative. A common and effective method is the reaction of N-substituted ureas with oxalyl chloride in the presence of a base like triethylamine. This approach allows for the introduction of various substituents on the imidazolidine ring, enabling the exploration of structure-activity relationships.
Another key synthetic route involves the condensation of an aniline derivative with sodium cyanate to form a phenylurea, which is then cyclized. For instance, substituted phenylureas can be obtained in high yields by reacting the corresponding aniline with sodium cyanate in an acetic acid-water mixture. These phenylureas can then be reacted with reagents like phenylglyoxal to form imidazolidine-2,4-dione derivatives.[1] Further modifications, such as N-alkylation or acylation, can be performed to generate a diverse library of analogs.
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have demonstrated a wide range of biological activities, which are summarized below. The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the phenyl ring and the imidazolidine core significantly influence the potency and selectivity of these compounds.
Cholinesterase Inhibition
A series of 1-(aryl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-triones has been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. Several of these compounds have shown potent inhibitory activity, with some being more effective than the standard drug rivastigmine. The SAR studies revealed that the lipophilicity and electronic properties of the substituents on the 1-phenyl ring are crucial for activity. For instance, the compound with a 4-isopropylphenyl group at the 1-position exhibited the highest inhibitory activity against BChE.
Table 1: Cholinesterase Inhibitory Activity of 1-Aryl-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-triones
| Compound | R (Substituent on 1-phenyl) | AChE IC50 (µM) | BChE IC50 (µM) |
| 3a | H | 23.5 | 4.87 |
| 3b | 4-F | 19.2 | 3.21 |
| 3c | 4-OCH3 | 28.9 | 6.15 |
| 3d | 4-CH(CH3)2 | 16.6 | 1.66 |
| 3e | 4-Cl | 13.8 | 2.98 |
| 3f | 4-CN | 35.1 | 8.93 |
| 3g | 2,6-di-isopropyl | 15.1 | 10.2 |
| Rivastigmine | (Standard) | 20.7 | 7.8 |
| Galanthamine | (Standard) | 1.9 | 9.5 |
Data sourced from Molecules 2011, 16(9), 7854-7871.
Cannabinoid Receptor Antagonism
Certain 1,3,5-triphenylimidazolidine-2,4-dione derivatives and their thio-isosteres have been identified as potent and selective antagonists or inverse agonists of the human CB1 cannabinoid receptor.[1] This receptor is a promising target for the treatment of obesity, metabolic syndrome, and drug dependence.[1] The affinity for the CB1 receptor is significantly influenced by the substituents on the phenyl rings at positions 1 and 3. For example, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and its 4-bromophenyl analog have shown high affinity for the human CB1 receptor.[1]
Table 2: CB1 Receptor Affinity of Substituted 1,3,5-Triphenylimidazolidine-2,4-diones
| Compound | X1 (Substituent on 1-phenyl) | X2 (Substituent on 3-phenyl) | Ki (nM) for hCB1 |
| 23 | 4-Cl | 4-Cl | 1.8 |
| 24 | 4-F | 4-F | 12.3 |
| 25 | 4-Br | 4-Br | 1.6 |
| 26 | 4-I | 4-I | 3.9 |
| 27 | 4-CH3 | 4-CH3 | 14.2 |
| 28 | 4-OCH3 | 4-OCH3 | 55.0 |
Data sourced from Journal of Medicinal Chemistry, 2005, 48(21), 6592-6605.
Anticancer Activity via TDP1 Inhibition
More recently, imidazolidine-2,4,5-triones, along with imidazolidine-2,4-diones and 2-thioxoimidazolidine-4,5-diones based on a dehydroabietylamine scaffold, have been synthesized and identified as effective inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1).[2] TDP1 is a DNA repair enzyme and a promising target for anticancer therapy, particularly in combination with topoisomerase I inhibitors.[2] These derivatives have demonstrated TDP1 inhibition in the micromolar range.[2]
Table 3: TDP1 Inhibitory Activity of Dehydroabietylamine-based Imidazolidine Derivatives
| Compound Type | Substituent | TDP1 IC50 (µM) |
| Imidazolidine-2,4-dione | Adamantan-1-yl | 2.15 |
| Imidazolidine-2,4,5-trione | Adamantan-1-yl | 4.95 |
| 2-Thioxoimidazolidine-4,5-dione | Adamantan-1-yl | 0.63 |
| Imidazolidine-2,4-dione | Adamantan-2-yl | 1.87 |
| Imidazolidine-2,4,5-trione | Adamantan-2-yl | 3.24 |
| 2-Thioxoimidazolidine-4,5-dione | Adamantan-2-yl | 0.78 |
Data sourced from Archiv der Pharmazie, 2025, 358(1), e2400801.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 1,3-Disubstituted Imidazolidine-2,4,5-triones
This protocol describes the synthesis of 1,3-substituted imidazolidine-2,4,5-triones from the corresponding disubstituted ureas.
Materials:
-
Disubstituted urea (1.0 eq)
-
Oxalyl chloride (1.2 eq)
-
Triethylamine (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
n-Hexane
Procedure:
-
Dissolve the disubstituted urea in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add triethylamine to the cooled solution with stirring.
-
Add oxalyl chloride dropwise to the reaction mixture. Maintain the temperature at 0-5 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, precipitate the product by adding n-hexane to the reaction mixture.
-
Collect the precipitate by vacuum filtration and wash with cold n-hexane.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/n-hexane).
-
Dry the final product under vacuum to obtain the pure 1,3-disubstituted imidazolidine-2,4,5-trione.
-
Characterize the product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the AChE inhibitory activity of compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the AChE solution.
-
Incubate the mixture at 37 °C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cannabinoid Receptor (CB1) Binding Assay
This is a competitive radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor
-
[3H]CP-55,940 (radioligand)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a reaction tube, combine the cell membrane preparation, [3H]CP-55,940 at a concentration close to its Kd, and the test compound at various concentrations in the assay buffer.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled CB1 ligand (e.g., WIN 55,212-2).
-
Incubate the mixture at 30 °C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of radioligand binding by the test compound at each concentration.
-
Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition Assay
This is a fluorescence-based assay to measure the inhibitory activity of compounds against TDP1.
Materials:
-
Recombinant human TDP1 enzyme
-
Fluorogenic TDP1 substrate (e.g., a short oligonucleotide with a 3'-tyrosine linked to a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 1 mM EDTA, 0.01% Tween-20, pH 7.5)
-
Test compounds
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the TDP1 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorophore used). The cleavage of the phosphotyrosyl bond by TDP1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Determine the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and mechanism of action of this compound derivatives.
Caption: General synthesis workflow for this compound derivatives.
Caption: Inhibition of acetylcholinesterase at the cholinergic synapse.
Caption: Antagonism of the Cannabinoid CB1 receptor signaling pathway.
References
Unveiling the Bioactive Potential: A Technical Guide to 1-Phenylimidazolidine-2,4,5-trione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activities and synthetic methodologies related to 1-Phenylimidazolidine-2,4,5-trione. While direct biological data for this specific compound is limited in publicly accessible literature, this document extrapolates its potential activities based on the demonstrated bioactivities of its close structural analogs. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Synthesis of this compound
The synthesis of this compound, also known as 1-phenylparabanic acid, can be achieved through the reaction of N-phenylurea with oxalyl chloride. A general synthetic workflow is depicted below.
Biological Activities of Imidazolidine-2,4,5-trione Derivatives
While specific bioactivity data for this compound is not extensively reported, numerous derivatives of the imidazolidine-2,4,5-trione core have been synthesized and evaluated for a range of biological activities. These studies suggest that the imidazolidine-trione scaffold can serve as a valuable pharmacophore. The activities of representative analogs are summarized below.
Anti-inflammatory and Analgesic Activity
Certain substituted imidazolidine derivatives have shown promising anti-inflammatory and analgesic properties.[1]
| Compound ID | Substitution Pattern | Anti-inflammatory Activity (% inhibition) | Analgesic Activity (% protection) |
| 3g | 4-[1,3-Bis(2,6-dichlorobenzyl)-2-imidazolidinyl]phenyl-diethylamine | 58.7 | 62.5 |
| 3i | 4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamine | 65.2 | 71.4 |
| 3j | 4-(1,3-Bis(4-methoxybenzyl)-4-methylimidazolidin-2-yl)-phenyl-diethylamine | 61.9 | 66.7 |
| Indomethacin | Standard Drug | 72.5 | 78.6 |
Table 1: Anti-inflammatory and analgesic activities of selected imidazolidine derivatives.[1]
Insecticidal and Fungicidal Activity
Derivatives of phenyl imidazolidin-2-one have been investigated for their potential as agrochemicals, demonstrating notable insecticidal and fungicidal activities.[2]
| Compound ID | R Group on Phenyl Ring | Insecticidal Activity vs. P. xylostella (% mortality at 600 mg/L) | Fungicidal Activity vs. P. capsici (% inhibition at 50 mg/L) |
| 3d | 4-Cl | 65.2 | 82.1 |
| 3f | 2,4-diCl | 86.7 | 75.8 |
| 3h | 4-CF3 | 73.9 | 85.3 |
| DPMF | Lead Compound | 23.0 | - |
Table 2: Insecticidal and fungicidal activities of selected phenyl imidazolidin-2-one derivatives.[2]
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Based on the observed anti-inflammatory activities of its derivatives, this compound could potentially exert its effects through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. A hypothetical mechanism is illustrated below.
Experimental Protocols for Biological Evaluation
The following are representative experimental protocols for assessing the biological activities of compounds like this compound and its derivatives, based on methodologies described in the literature.[1][2]
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
-
Animal Model: Wistar albino rats of either sex (150-200 g) are used.
-
Grouping: Animals are divided into control, standard (Indomethacin, 10 mg/kg), and test groups (various doses of the compound).
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or standard drug are administered orally.
-
After 1 hour, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw.
-
The paw volume is measured again at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Fungicidal Activity (Mycelial Growth Inhibition Assay)
-
Fungal Strains: Pathogenic fungi such as Phytophthora capsici are used.
-
Culture Medium: Potato Dextrose Agar (PDA) is used as the growth medium.
-
Procedure:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.
-
The mixture is poured into Petri plates.
-
A mycelial disc (5 mm diameter) from a fresh culture of the fungus is placed at the center of each plate.
-
Plates are incubated at 25 ± 2 °C for a specified period.
-
-
Data Analysis: The diameter of the fungal colony is measured, and the percentage inhibition of mycelial growth is calculated relative to a control (solvent only).
Conclusion and Future Directions
This compound represents a core heterocyclic scaffold with significant potential for derivatization to yield a wide array of biologically active molecules. While direct evidence of its own bioactivity is sparse, the demonstrated anti-inflammatory, analgesic, insecticidal, and fungicidal properties of its analogs underscore the importance of this chemical class in drug discovery and agrochemical research.
Future research should focus on the systematic biological evaluation of this compound itself to establish its intrinsic activity profile. Furthermore, the synthesis and screening of a broader library of its derivatives, guided by structure-activity relationship (SAR) studies, could lead to the identification of novel therapeutic agents and agrochemicals. Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their further development.
References
An In-depth Technical Guide on the Potential Mechanisms of Action of 1-Phenylimidazolidine-2,4,5-trione
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the mechanism of action for 1-phenylimidazolidine-2,4,5-trione is limited in publicly available scientific literature. This guide, therefore, presents potential mechanisms of action extrapolated from studies on structurally related compounds, specifically derivatives of imidazolidine-2,4-dione and thiazolidin-4-one. The information herein is intended to provide a foundation for future research into the biological activities of this compound.
Introduction
This compound is a heterocyclic organic compound with a molecular formula of C9H6N2O3.[1][2][3] While its specific biological activities are not extensively documented, the imidazolidine-2,4,5-trione core is a privileged scaffold in medicinal chemistry. Derivatives of the closely related imidazolidine-2,4-dione and thiazolidin-4-one structures have demonstrated a wide array of pharmacological effects, suggesting that this compound may also possess significant biological activity. This document will explore potential mechanisms of action based on these related compounds, providing a comprehensive overview of relevant signaling pathways, experimental methodologies, and quantitative data to guide further investigation.
Potential Mechanisms of Action Based on Structurally Related Compounds
The biological activities of imidazolidine and thiazolidine derivatives are diverse, ranging from enzyme inhibition to modulation of cellular signaling pathways. Below are potential mechanisms of action for this compound based on this existing research.
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
Derivatives of pyrazolin-5-one, which share structural similarities with the imidazolidine core, are known for their anti-inflammatory, analgesic, and antipyretic effects.[4] These effects are often attributed to the non-selective inhibition of cyclooxygenase (COX) isoenzymes, which are key enzymes in the synthesis of pro-inflammatory prostaglandins.[4]
Potential Signaling Pathway: COX Inhibition
Caption: Potential inhibition of COX enzymes by this compound.
Anticancer Activity via Inhibition of Translation Initiation
Certain derivatives of thiazolidine-2,4-dione and its thione analogs have been identified as inhibitors of translation initiation, a critical process in protein synthesis that is often dysregulated in cancer.[5] These compounds can induce cell growth arrest by depleting intracellular calcium stores and promoting the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[5]
Potential Signaling Pathway: Inhibition of Translation Initiation
Caption: Potential pathway for cell growth inhibition via translation initiation.
Modulation of T-Cell Receptor Signaling via Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition
Imidazolidine-2,4-dione derivatives have been designed as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), an enzyme that negatively regulates T-cell receptor (TCR) signaling.[6] Inhibition of LYP can enhance T-cell activation, making it a potential therapeutic strategy for autoimmune diseases.[6]
Potential Signaling Pathway: LYP Inhibition
Caption: Potential modulation of T-cell activation through LYP inhibition.
Quantitative Data from Related Compounds
The following table summarizes key quantitative data from studies on biologically active imidazolidine and thiazolidine derivatives. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
| Compound Class | Target | Assay | Key Findings | Reference |
| Imidazolidine-2,4-dione derivatives | Lymphoid-specific tyrosine phosphatase (LYP) | Enzyme inhibition assay | IC50 values ranging from 2.85 to 6.95 µM. The most potent inhibitor showed competitive inhibition with a Ki of 1.09 µM. | [6] |
| Thiazolidine-2,4-dione and -thione derivatives | Translation Initiation | Cell growth assay | GI50 values in the low micromolar range. | [5] |
| Thiazolidine-4-one derivatives | Antioxidant activity | DPPH radical scavenging assay | IC50 values ranging from 9.18 to 32.43 µg/mL, showing more activity than the ascorbic acid standard. | [7] |
| Thiazolidin-4-one sulfonyl derivatives | Antibacterial activity | In-vitro antimicrobial assay | Prominent inhibitory activity against various Gram-positive and Gram-negative bacteria. | [8] |
| Pyrazolin-5-one derivatives | Antioxidant activity | DPPH radical scavenging assay | EC50 value of the most active compound was 0.122 µM. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the biological activities of related compounds.
Enzyme Inhibition Assay for LYP
-
Objective: To determine the inhibitory effect of test compounds on LYP activity.
-
Methodology:
-
Recombinant LYP is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of a substrate, such as p-nitrophenyl phosphate (pNPP).
-
The rate of p-nitrophenol production is measured spectrophotometrically at 405 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations.[6]
-
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining enzyme inhibitory activity.
Cell-Based Assay for Translation Initiation Inhibition
-
Objective: To assess the effect of test compounds on cell proliferation and translation initiation.
-
Methodology:
-
Tumor cell lines (e.g., Jurkat T cells) are seeded in 96-well plates.
-
Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using a standard method, such as the MTT or SRB assay, to determine the GI50 (concentration for 50% growth inhibition).
-
To confirm the effect on translation initiation, Western blot analysis is performed to measure the phosphorylation status of eIF2α in treated versus untreated cells.[5]
-
Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.
-
Methodology:
-
A panel of bacterial and/or fungal strains is cultured in appropriate broth media.
-
The test compound is serially diluted in the broth.
-
A standardized inoculum of the microbial suspension is added to each dilution.
-
The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]
-
Conclusion and Future Directions
While the direct mechanism of action of this compound remains to be elucidated, the extensive research on structurally related imidazolidine and thiazolidine derivatives provides a strong foundation for hypothesizing its potential biological activities. The evidence points towards possible roles in anti-inflammatory, anticancer, and immunomodulatory pathways.
Future research should focus on:
-
In vitro screening: Evaluating the activity of this compound in a broad range of assays, including those for COX inhibition, cytotoxicity against cancer cell lines, and antimicrobial effects.
-
Target identification: Employing techniques such as affinity chromatography or proteomics to identify the specific molecular targets of the compound.
-
In vivo studies: Assessing the efficacy and safety of this compound in relevant animal models of disease based on the in vitro findings.
This systematic approach will be crucial in uncovering the therapeutic potential of this and other related compounds.
References
- 1. This compound [stenutz.eu]
- 2. This compound | C9H6N2O3 | CID 577259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
- 4. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Genesis of a Heterocycle: A Technical Guide to the Discovery and History of 1-Phenylimidazolidine-2,4,5-trione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylimidazolidine-2,4,5-trione, a key heterocyclic scaffold, has a rich history intertwined with the foundational discoveries of organic chemistry. This technical guide provides an in-depth exploration of its discovery, tracing its origins from the early investigations of uric acid derivatives to the establishment of synthetic methodologies for N-substituted parabanic acids. This document details the key scientific figures, the evolution of synthetic protocols, and the chemical principles that underpin the creation of this important molecule.
Historical Context: The Uric Acid Connection
The story of this compound begins not with its direct synthesis, but with the pioneering work of 19th-century chemists on uric acid and its derivatives. The parent ring system, imidazolidine-2,4,5-trione, is also known by the common name parabanic acid .
The groundwork was laid by the extensive investigations of Justus von Liebig and Friedrich Wöhler into the chemistry of uric acid in the 1830s[1][2][3]. Their meticulous work on the oxidation products of uric acid led to the isolation and characterization of a variety of new organic compounds, including alloxan [4]. Alloxan, a pyrimidine derivative, would prove to be a crucial precursor and conceptual stepping stone in the development of this area of chemistry.
Building upon this foundation, Adolf von Baeyer , a student of Friedrich August Kekulé and a towering figure in organic chemistry, conducted systematic studies of uric acid derivatives, including alloxan and barbituric acid, from the 1860s onwards[4][5][6]. His work was instrumental in elucidating the structures of these complex molecules and in developing the synthetic chemistry of related heterocyclic systems. It was within this fertile scientific environment that the synthesis of N-substituted derivatives of parabanic acid became a logical and achievable goal.
The First Synthesis: A Logical Progression
While a single, definitive publication heralding the "discovery" of this compound is not readily apparent in the historical literature, its first synthesis can be inferred as a logical extension of the established chemistry of the time. The most plausible and documented methods for the formation of the parabanic acid ring involve the condensation of a urea derivative with an oxalyl moiety.
The synthesis of parabanic acid itself was achieved through several routes, including the reaction of urea with diethyl oxalate or oxalyl chloride[7]. The reaction of urea with oxalyl chloride to form oxalyl urea (parabanic acid) is a key example[5][8].
Therefore, the first synthesis of this compound, also known as N-phenylparabanic acid , would have logically followed the reaction of phenylurea with a suitable oxalylating agent.
Key Synthetic Pathways
Two primary synthetic routes, rooted in 19th-century organic chemistry, are recognized for the preparation of N-substituted parabanic acids.
1. From Phenylurea and Diethyl Oxalate: This method involves the condensation of phenylurea with diethyl oxalate in the presence of a base, such as sodium ethoxide.
2. From Phenylurea and Oxalyl Chloride: A more direct approach involves the reaction of phenylurea with oxalyl chloride. This reaction is typically vigorous and proceeds readily to form the cyclic product.
The following diagram illustrates the logical workflow for the synthesis of this compound based on these established methods.
Experimental Protocols
While the precise, originally published experimental details are embedded in the historical literature, the following represents a generalized, modern adaptation of the key synthetic methods.
Synthesis of this compound from Phenylurea and Oxalyl Chloride
Materials:
-
Phenylurea
-
Oxalyl chloride
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and drying tube
-
Buchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenylurea in a slight excess of anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an equimolar amount of oxalyl chloride to the stirred solution. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen chloride gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC may be employed).
-
The solid product, this compound, will precipitate from the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 249 °C (decomposes) |
| CAS Number | 577259-83-5 |
Signaling Pathways and Logical Relationships
At present, there are no well-defined signaling pathways directly associated with this compound in the publicly available scientific literature. Its primary historical and ongoing significance lies in its role as a synthetic intermediate and a scaffold for the development of more complex molecules.
The logical relationship in its discovery is a clear progression from the study of natural products to the development of synthetic organic chemistry.
Conclusion
The discovery and synthesis of this compound are not attributable to a single serendipitous event but are the result of a systematic and logical progression of chemical inquiry in the 19th century. The foundational work on uric acid and its derivatives by chemical luminaries provided the necessary knowledge and tools for the targeted synthesis of this N-phenyl substituted parabanic acid. Today, this molecule continues to be a valuable building block in the synthesis of a wide range of organic compounds, a testament to the enduring legacy of the pioneers of organic chemistry.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]
- 3. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]
- 4. Alloxan - Wikipedia [en.wikipedia.org]
- 5. The Synthesis of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2816140A - Process for the production of oxalyl chloride - Google Patents [patents.google.com]
Spectroscopic Profile of 1-Phenylimidazolidine-2,4,5-trione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available and expected spectroscopic data for the compound 1-Phenylimidazolidine-2,4,5-trione (also known as N-phenylparabanic acid). Due to a lack of readily available, published experimental spectra for this specific molecule, this document combines predicted data with expected spectral characteristics based on its chemical structure and analogy to similar compounds.
Chemical Structure and Properties
Molecular Formula: C₉H₆N₂O₃[1][2]
Molecular Weight: 190.16 g/mol [2]
Structure:
Figure 1: Chemical structure of this compound.
Mass Spectrometry (MS)
| Adduct | Predicted m/z |
| [M+H]⁺ | 191.04512 |
| [M+Na]⁺ | 213.02706 |
| [M-H]⁻ | 189.03056 |
| [M+NH₄]⁺ | 208.07166 |
| [M+K]⁺ | 229.00100 |
| [M]⁺ | 190.03729 |
| [M]⁻ | 190.03839 |
Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not currently available in surveyed literature. However, based on the molecular structure, the following table outlines the expected signals in ¹H and ¹³C NMR spectra.
Expected ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 8.5 - 9.5 | Singlet | 1H | N-H proton |
Table 2: Expected ¹H NMR spectral data for this compound.
Expected ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 125 - 135 | Aromatic carbons (C₆H₅) |
| ~ 155 - 165 | Carbonyl carbons (C=O) |
Table 3: Expected ¹³C NMR spectral data for this compound.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~ 3200 - 3400 | N-H | Stretching |
| ~ 1700 - 1800 | C=O (imide) | Stretching |
| ~ 1600, 1450-1500 | C=C (aromatic) | Stretching |
| ~ 1300 - 1400 | C-N | Stretching |
| ~ 690 - 770 | C-H (aromatic) | Out-of-plane bend |
Table 4: Expected IR absorption bands for this compound.
Experimental Protocols
The following are general methodologies for the spectroscopic analysis of a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Methodological & Application
Application Notes and Protocols: 1-Phenylimidazolidine-2,4,5-trione as a Versatile Reagent in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylimidazolidine-2,4,5-trione, also known as 1-phenylparabanic acid, is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique structural features, including multiple electrophilic carbonyl groups and a reactive imide nitrogen, make it an attractive precursor for the synthesis of a variety of more complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel heterocyclic compounds, with a particular focus on its application in [3+2] cycloaddition reactions to generate spiro-imidazolidinone derivatives. Such derivatives are of significant interest in medicinal chemistry due to their potential as bioactive molecules.
Key Applications
The primary application of this compound and its derivatives in heterocycle synthesis is their participation as dipolarophiles in 1,3-dipolar cycloaddition reactions. The electron-deficient nature of the exocyclic double bond in derivatives of this compound makes them excellent partners for reaction with various 1,3-dipoles, such as nitrile imines. This reaction provides a direct and efficient route to spiro-heterocyclic systems where an imidazolidine-2,4,5-trione ring is fused to another five-membered heterocycle.
Application Note 1: Synthesis of Spiro[imidazolidine-5,5'-[1][2][3]triazolin]-2,4-diones via [3+2] Cycloaddition
This section details the use of this compound derivatives as precursors in the synthesis of novel spiro-triazoline heterocycles. The core reaction involves the in-situ generation of nitrile imines from hydrazonoyl chlorides, which then undergo a [3+2] cycloaddition with a 5-imino derivative of this compound.
Reaction Workflow
The overall workflow for the synthesis of spiro-triazolines from this compound involves two main stages: the synthesis of a reactive 5-imino intermediate and the subsequent cycloaddition reaction.
Caption: General workflow for the synthesis of spiro-triazolines.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting reagent from 1-phenylurea and oxalyl chloride.
Materials:
-
1-Phenylurea
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
n-Hexane
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-phenylurea (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., DCM/n-hexane) to afford pure this compound.
Protocol 2: Synthesis of 5-Arylimino-1-phenylimidazolidine-2,4,5-trione
This protocol details the aza-Wittig reaction to form the imino derivative necessary for the cycloaddition.
Materials:
-
This compound (from Protocol 1)
-
Substituted Aryl Azide
-
Triphenylphosphine
-
Anhydrous Toluene
Procedure:
-
In a flame-dried flask under nitrogen, dissolve the aryl azide (1.1 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene.
-
Heat the mixture at 50-60 °C until the evolution of nitrogen ceases (typically 1-2 hours), indicating the formation of the aryliminophosphorane.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 5-arylimino-1-phenylimidazolidine-2,4,5-trione.
Protocol 3: [3+2] Cycloaddition for the Synthesis of Spiro[imidazolidine-5,5'-[1][2][3]triazolin]-2,4-diones
This protocol describes the final cycloaddition step to form the spiro-heterocycle.
Materials:
-
5-Arylimino-1-phenylimidazolidine-2,4,5-trione (from Protocol 2)
-
Substituted Hydrazonoyl Chloride
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 5-arylimino-1-phenylimidazolidine-2,4,5-trione (1.0 eq) and the hydrazonoyl chloride (1.1 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Slowly add a solution of triethylamine (1.2 eq) in anhydrous THF dropwise to the reaction mixture at room temperature over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, filter the mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure spiro[imidazolidine-5,5'-[1][2][3]triazolin]-2,4-dione.
Quantitative Data
The following table summarizes typical yields for the synthesis of related spiro-imidazolidinone derivatives based on literature reports for analogous compounds.[1]
| Entry | Dipolarophile | Nitrile Imine Precursor | Product | Yield (%) |
| 1 | 5-(Phenylimino)-1,3-diphenylimidazolidine-2,4-dione | N-phenyl-2-oxopropanehydrazonoyl chloride | Spiro-triazoline derivative | 75 |
| 2 | 5-(4-Chlorophenylimino)-1,3-diphenylimidazolidine-2,4-dione | N-phenyl-2-oxopropanehydrazonoyl chloride | Spiro-triazoline derivative | 82 |
| 3 | 5-(4-Methoxyphenylimino)-1,3-diphenylimidazolidine-2,4-dione | N-phenyl-2-oxopropanehydrazonoyl chloride | Spiro-triazoline derivative | 78 |
| 4 | 5-(Phenylimino)-1,3-diphenylimidazolidine-2,4-dione | N-(4-nitrophenyl)-2-oxopropanehydrazonoyl chloride | Spiro-triazoline derivative | 65 |
Note: Yields are indicative and may vary based on specific substrates and reaction conditions.
Reaction Mechanism
The [3+2] cycloaddition reaction proceeds through a concerted or stepwise pathway involving the nitrile imine as the 1,3-dipole and the exocyclic C=N bond of the 5-arylimino-imidazolidinedione as the dipolarophile.
Caption: Proposed mechanism for the [3+2] cycloaddition.
Future Perspectives and Other Potential Applications
While the [3+2] cycloaddition is a well-documented application for derivatives of this compound, the inherent reactivity of this scaffold suggests its potential in other areas of heterocyclic synthesis. Further research could explore:
-
Reactions with Dinucleophiles: The vicinal carbonyl groups at positions 4 and 5 could potentially react with dinucleophiles like hydrazines, hydroxylamine, and amidines to form fused heterocyclic systems, such as pyrazolo-, isoxazolo-, or pyrimido-imidazolidinones.
-
Multicomponent Reactions: The electrophilic nature of the carbonyl groups makes this compound a potential candidate for multicomponent reactions, enabling the rapid construction of complex molecular architectures.
-
Ring-Opening and Rearrangement Reactions: Under specific conditions, the imidazolidine ring could undergo ring-opening followed by rearrangement to afford other heterocyclic scaffolds.
Detailed protocols for these potential applications are yet to be extensively reported in the literature for this compound itself, presenting an opportunity for further synthetic exploration. Researchers are encouraged to investigate these possibilities, drawing analogies from the known reactivity of related dicarbonyl compounds.
References
Application Notes and Protocols for 1-Phenylimidazolidine-2,4,5-trione Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and data for the synthesis and potential applications of 1-phenylimidazolidine-2,4,5-trione, also known as N-phenylparabanic acid. This heterocyclic compound serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.
I. Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol .[1][2] Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| CAS Number | 2211-33-8 | [2] |
| SMILES | O=C1NC(=O)C(=O)N1c2ccccc2 | [1] |
| InChIKey | AVIPDXGMHBJIGG-UHFFFAOYSA-N | [1] |
| LogP (octanol/water) | 0.60 | [1] |
| Monoisotopic Mass | 190.03784 Da | [3] |
II. Experimental Protocols
A. Synthesis of this compound (N-Phenylparabanic Acid)
The synthesis of this compound can be achieved through the condensation of phenylurea with diethyl oxalate or oxalyl chloride. The following protocol is a representative method adapted from procedures for the synthesis of parabanic acid and its derivatives.[4]
Materials:
-
Phenylurea
-
Diethyl oxalate
-
Sodium ethoxide
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Activated carbon
-
Standard laboratory glassware (round-bottom flask, reflux condenser, stirrer, etc.)
-
Filtration apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve clean sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Reaction with Phenylurea: To the stirred sodium ethoxide solution, add phenylurea. Stir until the phenylurea has completely dissolved.
-
Addition of Diethyl Oxalate: Slowly add diethyl oxalate to the reaction mixture. A white precipitate of the sodium salt of the product will form immediately. Continue stirring for an additional hour after the addition is complete.
-
Acidification: Cool the reaction mixture and add concentrated hydrochloric acid dropwise to neutralize the base and precipitate the product.
-
Isolation and Purification: Filter the crude product and wash it with a small amount of cold methanol. The filtrate can be concentrated under reduced pressure to recover more product. Recrystallize the crude this compound from hot water with the addition of activated carbon to decolorize the solution.
-
Drying: Collect the crystalline product by filtration and dry it thoroughly.
Expected Yield: Yields for the synthesis of related imidazolidine derivatives are reported to be in the range of 70-74%.[5]
B. Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. Representative spectroscopic data for related compounds are provided below for comparison.
Table 1: Spectroscopic Data for Imidazolidine-2,4,5-trione Derivatives
| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |
| 1-Phenyl-3-(1,1,3-trioxo-1,3-dihydro-1λ⁶-benzo[d]isothiazol-2-ylmethyl)-imidazolidine-2,4,5-trione | 5.84 (s, 2H, CH₂), 7.4-8.1 (m, 9H, phenyl) | Not explicitly provided | Not explicitly provided | 385 [M⁺] |
| 1,3-Diphenyl-2-thioxoimidazolidine-4,5-dione | Complex multiplets for aromatic protons | Not explicitly provided | Not explicitly provided | Not explicitly provided |
III. Reactions of this compound
The imidazolidine-2,4,5-trione ring is susceptible to various chemical modifications, particularly at the N-3 position.
A. N-Alkylation
The nitrogen atom at the 3-position can be alkylated using various alkylating agents in the presence of a base.
General Protocol for N-Alkylation:
-
Dissolve this compound in a suitable dry solvent (e.g., THF, DMF).
-
Add a base (e.g., triethylamine, sodium hydride) to deprotonate the N-3 nitrogen.
-
Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the product by column chromatography or recrystallization.
IV. Biological and Pharmacological Significance
Derivatives of this compound have been investigated for a variety of biological activities.
Table 2: Reported Biological Activities of Imidazolidine-2,4,5-trione Derivatives
| Biological Activity | Target/Mechanism | Reference |
| Anticonvulsant | Potential modulation of GABA levels.[6] | [6][7] |
| Cannabinoid Receptor Antagonism | Inverse agonism at the CB1 cannabinoid receptor.[8] | [8] |
| Enzyme Inhibition | Inhibition of acetylcholinesterase and butyrylcholinesterase.[2] | [2] |
| Antimicrobial | Activity against various bacterial and fungal strains. | [9] |
V. Visualizations
A. Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent N-alkylation of this compound.
Caption: General workflow for the synthesis and N-alkylation of this compound.
B. Proposed Anticonvulsant Mechanism of Action
Derivatives of imidazolidine-2,4,5-trione have shown anticonvulsant properties, which are hypothesized to be mediated through the modulation of GABAergic neurotransmission.
Caption: Proposed mechanism for the anticonvulsant activity of imidazolidine-2,4,5-trione derivatives.
References
- 1. This compound [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel parabanic acid derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Phenylimidazolidine-2,4,5-trione as a Versatile Scaffold for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Phenylimidazolidine-2,4,5-trione as a foundational chemical structure for the synthesis of novel compounds with potential therapeutic applications. This document includes detailed experimental protocols, quantitative data, and visual diagrams to guide researchers in leveraging this versatile building block.
Introduction
This compound, a derivative of parabanic acid, presents a reactive and adaptable scaffold for the development of new chemical entities. The presence of a reactive secondary amine and multiple carbonyl groups allows for a variety of chemical modifications, making it an attractive starting point for combinatorial chemistry and targeted drug design. The core imidazolidine-2,4,5-trione structure has been identified in compounds exhibiting a range of biological activities, including inhibition of soluble epoxide hydrolase (sEH), which is a key target in the management of hypertension and inflammation.[1]
Synthesis of this compound
The synthesis of the this compound core can be achieved through the condensation of a substituted urea with oxalyl chloride. This method provides a straightforward route to the trione scaffold.
Experimental Protocol: Synthesis of this compound from Phenylurea
This protocol is adapted from the general synthesis of imidazolidine-2,4,5-triones.[2]
Materials:
-
Phenylurea
-
Oxalyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, dissolve phenylurea (1 equivalent) in anhydrous THF.
-
Slowly add oxalyl chloride (1.2 equivalents) to the stirred solution at room temperature.
-
After the initial reaction subsides, heat the mixture to reflux (approximately 66°C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Application as a Building Block: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
This compound can be utilized as a key pharmacophore in the design of potent and water-soluble inhibitors of soluble epoxide hydrolase (sEH). The following protocol describes the synthesis of N-substituted adamantyl imidazolidine-2,4,5-triones, which have shown significant sEH inhibitory activity.[1]
Experimental Protocol: Synthesis of N-Adamantyl Imidazolidine-2,4,5-triones
This protocol outlines the conversion of an N-adamantyl-N'-substituted urea to the corresponding imidazolidine-2,4,5-trione.[1]
Materials:
-
N-Adamantyl-N'-substituted urea (starting material)
-
Oxalyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
Rotary evaporator
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Dissolve the starting N-adamantyl-N'-substituted urea (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add oxalyl chloride (1.2 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (66°C) for 2 hours.
-
Cool the reaction to room temperature and evaporate the solvent in vacuo.
-
Purify the resulting residue by column chromatography on silica gel to afford the desired N-substituted imidazolidine-2,4,5-trione.
Synthetic Workflow for sEH Inhibitors
Caption: Synthetic scheme for N-substituted imidazolidine-2,4,5-triones.
Quantitative Data
The following tables summarize the reaction yields and biological activity of a series of synthesized adamantyl imidazolidine-2,4,5-trione derivatives as sEH inhibitors.[1]
| Compound | R Group | Yield (%) |
| 1a | 4-(trifluoromethoxy)phenyl | 75 |
| 1b | 4-chlorophenyl | 82 |
| 1c | 4-cyanophenyl | 68 |
| 1d | 4-nitrophenyl | 71 |
| 1e | 4-acetylphenyl | 65 |
| 1f | 3-(trifluoromethoxy)phenyl | 78 |
| 1g | 3-chlorophenyl | 85 |
| 1h | 3-cyanophenyl | 70 |
| 1i | 3-nitrophenyl | 73 |
| 1j | 3-acetylphenyl | 67 |
| 1k | Phenyl | 80 |
Table 1: Reaction Yields for the Synthesis of Adamantyl Imidazolidine-2,4,5-trione Derivatives.
| Compound | sEH Inhibition IC₅₀ (nM) |
| 1a | 0.4 |
| 1b | 0.7 |
| 1c | 1.2 |
| 1d | 2.5 |
| 1e | 3.1 |
| 1f | 0.6 |
| 1g | 1.0 |
| 1h | 1.8 |
| 1i | 3.8 |
| 1j | 4.2 |
| 1k | 8400 |
Table 2: In Vitro Inhibitory Activity of Adamantyl Imidazolidine-2,4,5-trione Derivatives against Soluble Epoxide Hydrolase.
Mechanism of Action and Signaling Pathway
Soluble epoxide hydrolase is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, the synthesized imidazolidine-2,4,5-trione derivatives increase the bioavailability of EETs, leading to beneficial downstream effects.
Caption: Inhibition of the sEH pathway by imidazolidine-2,4,5-trione derivatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. The straightforward synthesis of the core structure and the potential for diverse functionalization make it an important tool for medicinal chemists and drug discovery professionals. The protocols and data presented here provide a foundation for the exploration of new derivatives with a range of therapeutic applications.
References
Application Notes and Protocols for High-Throughput Screening with 1-Phenylimidazolidine-2,4,5-trione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a framework for conducting high-throughput screening (HTS) campaigns with 1-phenylimidazolidine-2,4,5-trione and its derivatives. While direct HTS data for this specific molecule is not extensively available in the public domain, the imidazolidine-2,4,5-trione scaffold has been identified in compounds targeting key enzymes in DNA repair and immune signaling pathways. This document outlines protocols for screening against three promising targets: Tyrosyl-DNA Phosphodiesterase 1 (TDP1), Tyrosyl-DNA Phosphodiesterase 2 (TDP2), and Lymphoid-Specific Tyrosine Phosphatase (LYP).
The provided protocols are based on established HTS methodologies for these targets and are intended to serve as a starting point for assay development and execution. Researchers are encouraged to optimize these protocols for their specific instrumentation and compound libraries.
Potential Therapeutic Targets
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) & 2 (TDP2)
TDP1 and TDP2 are critical enzymes in the DNA repair pathway, specifically resolving stalled topoisomerase-DNA covalent complexes.[1][2] Inhibition of TDP1 or TDP2 can potentiate the effects of topoisomerase-targeting anticancer drugs, making them attractive targets for combination cancer therapy.[1][2] Derivatives of imidazolidine-2,4,5-triones have shown inhibitory activity against TDP1 and TDP2, suggesting that this compound and its analogs may also possess such activity.
Lymphoid-Specific Tyrosine Phosphatase (LYP)
LYP, encoded by the PTPN22 gene, is a key negative regulator of T-cell receptor (TCR) signaling.[3][4] A gain-of-function mutation in LYP is strongly associated with an increased risk for several autoimmune diseases, including type 1 diabetes and rheumatoid arthritis.[5][6] Therefore, inhibitors of LYP are being pursued as potential therapeutics for autoimmune disorders. The imidazolidine-2,4-dione scaffold, closely related to the core structure of interest, has been utilized in the development of LYP inhibitors.
Experimental Protocols
High-Throughput Screening for TDP1 Inhibitors using a Fluorescence Polarization (FP) Assay
This protocol is adapted from established fluorescence polarization-based HTS assays for DNA repair enzymes.
Principle: A fluorescently labeled DNA substrate is incubated with the TDP1 enzyme. In the absence of an inhibitor, TDP1 cleaves the fluorescent tag, leading to a decrease in fluorescence polarization. In the presence of an inhibitor, TDP1 activity is blocked, and the fluorescently labeled substrate remains intact, resulting in a high fluorescence polarization signal.
Materials:
-
Recombinant human TDP1 enzyme
-
Fluorescently labeled DNA substrate (e.g., a 14-mer oligonucleotide with a 3'-tyrosyl adduct and a 5'-fluorescein label)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA, and 0.01% Tween-20
-
This compound and analog library
-
Positive Control (e.g., a known TDP1 inhibitor)
-
Negative Control (DMSO)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds (at various concentrations) and controls into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of TDP1 enzyme solution (final concentration ~0.5 nM) to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Substrate Addition: Add 5 µL of the fluorescently labeled DNA substrate (final concentration ~10 nM) to initiate the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
High-Throughput Screening for TDP2 Inhibitors using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is based on the principles of TR-FRET assays developed for monitoring enzyme activity.[7][8]
Principle: A biotinylated DNA substrate with a 5'-tyrosyl adduct is used. The assay involves a Europium cryptate-labeled anti-phosphotyrosine antibody (donor) and a streptavidin-conjugated acceptor fluorophore. When TDP2 cleaves the tyrosyl adduct, the donor and acceptor are separated, leading to a loss of the FRET signal. Inhibitors of TDP2 will prevent this cleavage, maintaining a high FRET signal.
Materials:
-
Recombinant human TDP2 enzyme
-
Biotinylated DNA substrate with a 5'-tyrosyl adduct
-
Europium cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 0.5 mM DTT, 0.1 mg/mL BSA, and 0.05% Tween-20
-
This compound and analog library
-
Positive Control (e.g., a known TDP2 inhibitor)
-
Negative Control (DMSO)
-
384-well, low-volume, white microplates
-
TR-FRET-capable plate reader
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds and controls into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 5 µL of a pre-mixed solution containing TDP2 enzyme (final concentration ~1 nM) and the biotinylated DNA substrate (final concentration ~20 nM).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection Reagent Addition: Add 5 µL of a pre-mixed solution containing the Europium-labeled antibody and streptavidin-acceptor.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the TR-FRET signal on a compatible plate reader (excitation at 337 nm, emission at 620 nm and 665 nm).
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Determine the percentage of inhibition based on the signal ratio in the presence of test compounds compared to controls. Calculate IC50 values for active compounds.
High-Throughput Screening for LYP Inhibitors using an AlphaScreen Assay
This protocol is conceptualized based on the versatile AlphaScreen technology for detecting protein-protein interactions and enzyme activity.[9][10][11]
Principle: A biotinylated phosphopeptide substrate derived from a known LYP substrate (e.g., a peptide from the Lck activation loop) is used. Streptavidin-coated donor beads bind to the biotinylated peptide. A phosphotyrosine-specific antibody conjugated to an acceptor bead will bind to the phosphorylated peptide. When LYP dephosphorylates the substrate, the acceptor bead dissociates from the complex, leading to a loss of the AlphaScreen signal. LYP inhibitors will prevent dephosphorylation, maintaining a high signal.
Materials:
-
Recombinant human LYP enzyme
-
Biotinylated phosphopeptide substrate
-
Streptavidin-coated Donor beads
-
Anti-phosphotyrosine antibody-conjugated Acceptor beads
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM DTT, 0.1% BSA
-
This compound and analog library
-
Positive Control (e.g., a known LYP inhibitor)
-
Negative Control (DMSO)
-
384-well, low-volume, white microplates
-
AlphaScreen-capable plate reader
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds and controls into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing LYP enzyme (final concentration ~0.2 nM) and the biotinylated phosphopeptide substrate (final concentration ~50 nM).
-
Incubation: Incubate the plate at room temperature for 20 minutes.
-
Bead Addition: Add 5 µL of a suspension containing both Donor and Acceptor beads.
-
Bead Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Measurement: Read the AlphaScreen signal on a compatible plate reader.
Data Analysis: Determine the percentage of inhibition by comparing the signal from wells with test compounds to the signals from positive and negative controls. Calculate IC50 values for hit compounds.
Data Presentation
Quantitative data from HTS campaigns should be summarized in clear and concise tables to facilitate comparison and hit selection.
Table 1: Hypothetical HTS Results for this compound Analogs against TDP1
| Compound ID | Structure | Max Inhibition (%) | IC50 (µM) | Z' Factor |
| Analog-1 | [Insert Structure] | 85 | 5.2 | 0.75 |
| Analog-2 | [Insert Structure] | 92 | 2.8 | 0.81 |
| Analog-3 | [Insert Structure] | 78 | 10.5 | 0.79 |
| This compound | [Insert Structure] | User Data | User Data | User Data |
Table 2: Hypothetical HTS Results for this compound Analogs against TDP2
| Compound ID | Structure | Max Inhibition (%) | IC50 (µM) | Z' Factor |
| Analog-1 | [Insert Structure] | 75 | 12.1 | 0.68 |
| Analog-2 | [Insert Structure] | 88 | 4.5 | 0.72 |
| Analog-3 | [Insert Structure] | 65 | > 20 | 0.70 |
| This compound | [Insert Structure] | User Data | User Data | User Data |
Table 3: Hypothetical HTS Results for this compound Analogs against LYP
| Compound ID | Structure | Max Inhibition (%) | IC50 (µM) | Z' Factor |
| Analog-1 | [Insert Structure] | 95 | 1.8 | 0.85 |
| Analog-2 | [Insert Structure] | 89 | 3.1 | 0.82 |
| Analog-3 | [Insert Structure] | 91 | 2.5 | 0.84 |
| This compound | [Insert Structure] | User Data | User Data | User Data |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TDP1 DNA Repair Pathway and Inhibition.
Caption: TDP2 DNA Repair Pathway and Inhibition.
Caption: LYP Regulation of TCR Signaling.
Caption: General HTS Workflow for Inhibitor Discovery.
References
- 1. Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tyrosyl-DNA phosphodiesterase 2 (Tdp2) repairs DNA-protein crosslinks and protects against double strand breaks in vivo [frontiersin.org]
- 3. Lymphoid-specific tyrosine phosphatase (Lyp): a potential drug target for treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Lymphoid-Specific Tyrosine Phosphatase (Lyp): A Potential Drug Ta...: Ingenta Connect [ingentaconnect.com]
- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. manuals.plus [manuals.plus]
The Role of 1-Phenylimidazolidine-2,4,5-trione in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylimidazolidine-2,4,5-trione scaffold, a derivative of parabanic acid, serves as a versatile building block in medicinal chemistry for the synthesis of a diverse range of bioactive molecules. Its unique structural features allow for modifications at the N-1 and N-3 positions, as well as condensation reactions at the C-5 position, leading to compounds with a wide spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this scaffold, focusing on its application in the development of cholinesterase inhibitors, antimicrobial agents, and anticonvulsants.
Application in Cholinesterase Inhibitors
Derivatives of 1,3-disubstituted imidazolidine-2,4,5-triones have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of cholinergic neurotransmission.[1][2] Inhibition of these enzymes is a key therapeutic strategy for managing conditions such as Alzheimer's disease and myasthenia gravis. The imidazolidine-2,4,5-trione core acts as a carbamate isostere, contributing to the inhibitory activity of the molecules.[3]
Quantitative Data: Cholinesterase Inhibition
The inhibitory activity of a series of 1-(aryl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-triones against AChE and BChE is summarized below. The data highlights the potential for developing potent and selective cholinesterase inhibitors based on this scaffold.
| Compound ID | R (Substitution on Phenyl Ring) | AChE IC₅₀ (µM)[3] | BChE IC₅₀ (µM)[3] |
| 3a | H | 21.4 | 14.5 |
| 3b | 3-CF₃ | - | - |
| 3c | 4-OCH₃ | 22.4 | 13.2 |
| 3d | 4-CH(CH₃)₂ | - | 1.66 |
| 3e | 4-Cl | 13.8 | 25.7 |
| 3f | 4-CN | - | - |
| 3g | 2,6-di-CH(CH₃)₂ | 15.1 | 30.2 |
| 3h | 3-Cl, 4-CH₃ | - | - |
| 3i | 3,5-di-CH₃ | 21.4 | 6.76 |
| 3j | 3,5-di-Cl | - | - |
| 3k | 4-F | - | - |
Note: Some IC₅₀ values were not reported in the cited source.
Signaling Pathway: Cholinesterase Inhibition
The primary mechanism of action for these compounds is the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Application in Antimicrobial Agents
The imidazolidine-2,4-dione nucleus is a component of several compounds exhibiting antimicrobial properties. The synthesis of 5-benzylidene derivatives of this scaffold, through Knoevenagel condensation, has been shown to yield compounds with significant antibacterial and antifungal activity.[1] These derivatives represent a promising class of antimicrobial agents to combat the growing challenge of drug-resistant pathogens.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives against various bacterial and fungal strains.
| Compound ID | Substitution on Benzylidene Ring | P. aeruginosa (MIC, µg/mL)[1] | K. pneumoniae (MIC, µg/mL)[1] | E. faecalis (MIC, µg/mL)[1] | C. albicans (MIC, µg/mL)[1] |
| 3a | 4-OCH₃ | 4 | 8 | 8 | 8 |
| 3b | 2-Cl | 8 | 4 | 4 | 0.25 |
| 3c | 4-Cl | 2 | 4 | 8 | 4 |
| 3d | 2,4-diCl | 4 | 8 | 4 | 8 |
| 3e | 4-CH₃ | 8 | 2 | 4 | 4 |
| 3f | 4-F | 4 | 4 | 8 | 8 |
| 3g | 4-NO₂ | 0.25 | 4 | 2 | 4 |
| 3h | 3-NO₂ | 8 | 2 | 8 | 4 |
| Ciprofloxacin | - | 1 | 1 | 1 | - |
| Clotrimazole | - | - | - | - | 1 |
Mechanism of Action: Antimicrobial Activity
While the exact mechanism of action for this class of compounds is still under investigation, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity of the compounds, influenced by the substituents on the aromatic rings, likely plays a crucial role in their ability to penetrate microbial cell membranes.
Application in Anticonvulsant Agents
Hydantoin derivatives, structurally related to imidazolidine-2,4,5-triones, are a well-established class of anticonvulsant drugs.[4][5] The mechanism of action for many hydantoin anticonvulsants involves the blockade of voltage-gated sodium channels, which are responsible for the propagation of action potentials.[4][6] By stabilizing the inactive state of these channels, these compounds reduce the repetitive firing of neurons that leads to seizures.[5]
Quantitative Data: Anticonvulsant Activity
| Compound | ED₅₀ (mg/kg, MES test) | Reference |
| Phenytoin | 5.96 - 11.8 | [5] |
| SB2-Ph (a 5,5'-diphenylhydantoin Schiff base) | 8.29 | [5] |
| Compound 1i (a triazolopyrimidinone) | 19.7 | [7] |
| Compound 4n (a triazolone derivative) | 25.5 | [8] |
| Compound 19 (a 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione) | 26.3 | [9] |
Signaling Pathway: Anticonvulsant Mechanism of Action
The primary proposed mechanism for the anticonvulsant activity of hydantoin-like compounds is the modulation of voltage-gated sodium channels.
Experimental Protocols
Synthesis of N-Phenylurea (Precursor)
This protocol describes the synthesis of the N-phenylurea precursor from aniline and urea.[10][11]
Materials:
-
Aniline hydrochloride
-
Urea
-
Deionized water
-
3 L flask with reflux condenser
-
Suction filtration apparatus
Procedure:
-
A solution of 390 g (3 moles) of aniline hydrochloride and 190 g (3.2 moles) of urea in 1500 cc of water is boiled in a 3 L flask under a reflux condenser.[10]
-
After approximately one hour, crystals of carbanilide (a byproduct) will begin to separate.[10]
-
After 1.5 to 2 hours of boiling, the hot mixture is rapidly filtered by suction to remove the carbanilide crystals. The crystals are washed with 100 cc of boiling water.[10]
-
The filtrate is chilled, and the N-phenylurea which crystallizes out is filtered off and rinsed with a small amount of cold water.[10]
-
The crude N-phenylurea can be further purified by recrystallization.
General Protocol for Synthesis of 1-Phenyl-3-substituted-imidazolidine-2,4,5-triones
This general protocol is adapted from the synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones and can be applied to N-phenylurea derivatives.[1]
Materials:
-
N-phenyl-N'-substituted urea
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
n-Hexane
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Ice bath
Procedure:
-
Dissolve the N-phenyl-N'-substituted urea (5 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of oxalyl chloride (7 mmol) in dichloromethane dropwise to the cooled urea solution over a period of 30 minutes.
-
Stir the reaction mixture at 0-5 °C for 1 hour.[1]
-
Allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.[1]
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Add n-hexane to the concentrated solution to precipitate the 1-phenyl-3-substituted-imidazolidine-2,4,5-trione product.[1]
-
Collect the precipitate by filtration and purify by recrystallization from a suitable solvent system (e.g., DCM/n-hexane).
General Protocol for Knoevenagel Condensation to Synthesize 5-Benzylidene Derivatives
This protocol describes the synthesis of 5-benzylidene derivatives from an active methylene compound, such as this compound, and an aromatic aldehyde.
Materials:
-
This compound derivative
-
Aromatic aldehyde
-
Ethanol or another suitable solvent
-
Catalyst (e.g., piperidine, zinc chloride)
-
Reflux apparatus
Procedure:
-
Dissolve the this compound derivative (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add a catalytic amount of a base (e.g., a few drops of piperidine) or a Lewis acid (e.g., zinc chloride).
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated, and the mixture can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
The product can be further purified by recrystallization.
References
- 1. Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
Application Notes and Protocols: Photochemical Reactions of 1-Phenylimidazolidine-2,4,5-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylimidazolidine-2,4,5-trione, also known as 1-phenylparabanic acid, is a heterocyclic compound belonging to the imidazolidine class. While its synthesis and potential biological activities, particularly as a scaffold for soluble epoxide hydrolase (sEH) inhibitors, have been explored, dedicated studies on its photochemical reactions are not extensively documented in publicly available literature.[1] This document aims to provide a comprehensive overview of the known properties of this compound and to propose potential photochemical applications and experimental protocols based on the reactivity of its constituent functional groups.
Introduction to this compound
This compound is a derivative of imidazolidine-2,4,5-trione (parabanic acid) with a phenyl group attached to one of the nitrogen atoms. The core imidazolidine-2,4,5-trione structure is a five-membered ring containing two nitrogen atoms and three carbonyl groups.
Chemical Structure:
The presence of multiple carbonyl groups and a phenyl ring suggests that this molecule may exhibit interesting photochemical behavior, potentially leading to applications in photochemistry, materials science, and photopharmacology.
Potential Photochemical Reactions and Applications
While direct experimental data on the photochemistry of this compound is scarce, we can hypothesize potential reaction pathways based on the known photochemistry of related compounds.
Norrish Type I and Type II Reactions
The presence of carbonyl groups suggests the possibility of Norrish Type I (α-cleavage) and Norrish Type II (intramolecular hydrogen abstraction) reactions upon UV irradiation.
-
Norrish Type I: This would involve the cleavage of the C-C bond adjacent to a carbonyl group, leading to the formation of radical intermediates. These radicals could then undergo various subsequent reactions, such as decarbonylation or recombination.
-
Norrish Type II: If a γ-hydrogen is available, intramolecular hydrogen abstraction could occur, leading to the formation of a biradical and subsequent cyclization or cleavage products. In the case of this compound, the availability of abstractable hydrogens would depend on the solvent or other molecules in the reaction mixture.
Photoreduction
The carbonyl groups could be susceptible to photoreduction in the presence of a hydrogen donor. This reaction would lead to the formation of hydroxyl-containing products.
[2+2] Cycloaddition
The C=O bonds could potentially undergo [2+2] cycloaddition reactions with alkenes upon photochemical activation, leading to the formation of oxetane derivatives.
Reactions Involving the Phenyl Group
The phenyl group can also participate in photochemical reactions, such as photo-Fries rearrangement if an appropriate substituent were present, or it could influence the photophysical properties of the molecule through energy transfer processes.
Proposed Experimental Protocols
The following are generalized protocols for investigating the photochemical reactivity of this compound.
General Photolysis Protocol
Objective: To investigate the general photochemical reactivity of this compound upon UV irradiation.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., acetonitrile, methanol, dichloromethane)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Stirring plate and stir bar
-
Nitrogen or Argon gas for deoxygenation
-
Analytical instruments: UV-Vis spectrophotometer, HPLC, GC-MS, NMR spectrometer
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 0.01 M).
-
Transfer the solution to the quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes to prevent quenching of excited states by oxygen.
-
Place the reaction vessel in the photoreactor and irradiate with the UV lamp while stirring.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by UV-Vis spectrophotometry or HPLC.
-
After a significant change in the starting material concentration is observed or after a predetermined time, stop the irradiation.
-
Analyze the reaction mixture using GC-MS and NMR to identify the photoproducts.
Quantum Yield Determination
Objective: To quantify the efficiency of a specific photochemical reaction.
Materials:
-
Actinometer solution (e.g., potassium ferrioxalate)
-
Monochromatic light source
-
Spectrophotometer
Procedure:
-
Determine the photon flux of the light source using a chemical actinometer.
-
Irradiate the solution of this compound under the same conditions as the actinometer.
-
Determine the number of moles of product formed or reactant consumed using a suitable analytical technique (e.g., HPLC, UV-Vis).
-
Calculate the quantum yield (Φ) using the formula: Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)
Data Presentation
As experimental data becomes available, it should be organized into clear and concise tables for easy comparison.
Table 1: Photophysical Properties of this compound
| Property | Value | Method |
| Molar Absorptivity (ε) at λmax | TBD | UV-Vis Spectroscopy |
| Fluorescence Quantum Yield (Φf) | TBD | Fluorimetry |
| Phosphorescence Quantum Yield (Φp) | TBD | Phosphorimetry |
| Excited State Lifetime (τ) | TBD | Time-Resolved Spectroscopy |
Table 2: Summary of Photochemical Reaction Data
| Solvent | Light Source (λ) | Quantum Yield (Φ) | Major Photoproduct(s) |
| Acetonitrile | 254 nm | TBD | TBD |
| Methanol | 254 nm | TBD | TBD |
| Dichloromethane | 300 nm | TBD | TBD |
Visualizations
General Workflow for Investigating Photochemical Reactions
Caption: Workflow for the investigation of photochemical reactions.
Hypothesized Norrish Type I Reaction Pathway
Caption: Hypothesized Norrish Type I photoreaction pathway.
Conclusion
While the photochemical behavior of this compound remains a largely unexplored area, its chemical structure suggests a rich potential for various photochemical transformations. The protocols and hypothesized pathways presented in these application notes provide a foundational framework for researchers to begin investigating the photochemistry of this and related compounds. Such studies could unveil novel photoreactions and lead to the development of new applications in diverse scientific fields. Further experimental work is crucial to validate these hypotheses and to fully characterize the photophysical and photochemical properties of this intriguing molecule.
References
- 1. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C9H6N2O3 | CID 577259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Phenylimidazolidine-2,4,5-trione Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Phenylimidazolidine-2,4,5-trione. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary and most effective methods for synthesizing this compound are the cyclocondensation of phenylurea with oxalyl chloride and the reaction of phenylurea with diethyl oxalate in the presence of a strong base.
Q2: I am experiencing a very low yield. What are the likely causes?
A2: Low yields can stem from several factors. Common issues include incomplete reaction, side product formation, or loss of product during workup and purification. Specific causes could be impure starting materials, inadequate temperature control, or incorrect stoichiometry of reagents. Refer to the troubleshooting guide for a detailed analysis of potential causes and solutions.
Q3: What are the expected side products in this synthesis?
A3: Depending on the chosen synthetic route, side products can include unreacted starting materials, polymeric materials, and products from the decomposition of the trione ring, especially in the presence of moisture or strong bases at elevated temperatures. For instance, hydrolysis can lead to the formation of N-phenylureido-glyoxylic acid.
Q4: How can I best purify the final product?
A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If significant impurities are present, column chromatography on silica gel may be necessary.
Q5: Is this compound stable? What are the recommended storage conditions?
A5: this compound is susceptible to hydrolysis. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dark place to prevent degradation.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Recommended Solution |
| Reaction does not go to completion (TLC analysis shows starting material). | 1. Insufficient reaction time or temperature. 2. Inactive catalyst or base. 3. Poor quality of starting materials. | 1. Increase reaction time or temperature moderately. Monitor progress by TLC. 2. Use freshly prepared or properly stored catalyst/base. 3. Ensure starting materials are pure and dry. |
| Formation of significant side products. | 1. Reaction temperature is too high. 2. Incorrect stoichiometry. 3. Presence of moisture. | 1. Lower the reaction temperature and monitor closely. 2. Carefully check the molar ratios of your reactants. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Product loss during workup or purification. | 1. Product is partially soluble in the wash solutions. 2. Inefficient extraction. 3. Degradation on silica gel during chromatography. | 1. Saturate aqueous wash solutions with salt to decrease the solubility of the organic product. 2. Increase the number of extractions with the organic solvent. 3. Deactivate silica gel with a small percentage of triethylamine in the eluent. |
Product Purity Issues
| Symptom | Possible Cause | Recommended Solution |
| Presence of unreacted starting materials in the final product. | 1. Incomplete reaction. 2. Inefficient purification. | 1. See "Low Product Yield" section for optimizing reaction conditions. 2. Optimize recrystallization solvent system or adjust the gradient for column chromatography. |
| Product is discolored (e.g., yellow or brown). | 1. Formation of colored impurities due to high temperatures. 2. Air oxidation of intermediates or product. | 1. Perform the reaction at the lowest effective temperature. 2. Conduct the reaction and workup under an inert atmosphere. Consider adding an antioxidant if applicable. |
| Oily product that does not solidify. | 1. Presence of solvent residues. 2. Contamination with greasy side products. | 1. Dry the product under high vacuum for an extended period. 2. Purify by column chromatography. Trituration with a non-polar solvent like hexane may also induce crystallization. |
Experimental Protocols
Method 1: Cyclocondensation of Phenylurea with Oxalyl Chloride
This method involves the direct reaction of phenylurea with oxalyl chloride, which serves as a source of the two carbonyl groups required for the imidazolidinetrione ring.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend phenylurea (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.1 eq) dropwise to the stirred suspension over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess oxalyl chloride by the slow addition of water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data Summary (Method 1):
| Parameter | Value |
| Phenylurea (eq) | 1.0 |
| Oxalyl Chloride (eq) | 1.1 |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Reflux (40 °C) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 75 - 85% |
Method 2: Condensation of Phenylurea with Diethyl Oxalate
This route utilizes diethyl oxalate as the C2-dicarbonyl source and a strong base to facilitate the cyclization.
Reaction Scheme:
Detailed Protocol:
-
Base Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (2.2 eq) in absolute ethanol.
-
Addition of Phenylurea: Add phenylurea (1.0 eq) to the sodium ethoxide solution and stir until it is completely dissolved.
-
Addition of Diethyl Oxalate: Add diethyl oxalate (1.0 eq) dropwise to the solution at room temperature. An initial precipitate may form.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and neutralize it with a cooled aqueous solution of hydrochloric acid to a pH of approximately 6-7.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Dry the crude product and recrystallize from a suitable solvent to obtain pure this compound.
Quantitative Data Summary (Method 2):
| Parameter | Value |
| Phenylurea (eq) | 1.0 |
| Diethyl Oxalate (eq) | 1.0 |
| Base (Sodium Ethoxide) (eq) | 2.2 |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 65 - 75% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Method 1.
Caption: Logical relationship diagram for troubleshooting low product yield.
Technical Support Center: Synthesis of 1-Phenylimidazolidine-2,4,5-trione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenylimidazolidine-2,4,5-trione, also known as 1-phenylparabanic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the reaction of 1-phenylurea with oxalyl chloride. This reaction involves the cyclocondensation of the urea derivative with the diacyl chloride to form the imidazolidinetrione ring.
Q2: What are the expected yields for this synthesis?
A2: While specific yields for this compound are not consistently reported across the literature, analogous syntheses of related imidazolidine derivatives suggest that yields can range from moderate to high (approximately 50-90%), contingent on the optimization of reaction conditions and the purity of the starting materials.
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques can be employed for characterization. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify characteristic carbonyl stretching frequencies, and Mass Spectrometry (MS) to confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining the melting point of the crystalline product.
Q4: Is this compound stable?
A4: The imidazolidine-2,4,5-trione ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to ring opening and decomposition.[1] It is advisable to store the purified product in a dry environment.
Troubleshooting Guide
Low yield is a common issue encountered during the synthesis of this compound. The following guide addresses potential causes and provides systematic solutions.
Problem 1: Low or No Product Yield
Possible Cause 1: Degradation of Reagents due to Moisture Oxalyl chloride is highly sensitive to moisture and will readily hydrolyze to oxalic acid, HCl, and CO, rendering it ineffective for the cyclization reaction.[2] Similarly, the presence of water can promote side reactions and decomposition of the desired product.
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried before use, preferably by oven-drying or flame-drying under an inert atmosphere.
-
Use anhydrous solvents. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.
-
Handle oxalyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure the 1-phenylurea starting material is dry.
Possible Cause 2: Suboptimal Reaction Temperature Improper temperature control can lead to side reactions or decomposition of starting materials and products.
Troubleshooting Steps:
-
Maintain the recommended reaction temperature consistently. For the addition of oxalyl chloride, it is often beneficial to start at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by a period at room temperature or gentle heating to drive the reaction to completion.
-
Use a suitable reaction vessel and stirring mechanism to ensure uniform heat distribution.
Possible Cause 3: Incorrect Stoichiometry or Order of Addition The molar ratio of reactants is crucial. An excess of one reagent may lead to the formation of byproducts. The rate of addition can also impact the reaction outcome.
Troubleshooting Steps:
-
Carefully calculate and measure the molar equivalents of 1-phenylurea and oxalyl chloride. A slight excess of oxalyl chloride (e.g., 1.1-1.2 equivalents) is sometimes used to ensure complete conversion of the urea.
-
Add the oxalyl chloride solution dropwise to the solution of 1-phenylurea with efficient stirring. A rapid addition can lead to localized high concentrations and unwanted side reactions.
Possible Cause 4: Impure Starting Materials The purity of 1-phenylurea and oxalyl chloride is critical. Impurities can interfere with the reaction and complicate the purification of the final product.
Troubleshooting Steps:
-
Use high-purity reagents from a reliable supplier.
-
If the purity is questionable, consider purifying the 1-phenylurea by recrystallization before use.
-
Ensure the oxalyl chloride has not degraded during storage. It should be a colorless to pale yellow liquid.
Problem 2: Difficulty in Product Isolation and Purification
Possible Cause 1: Product Loss During Work-up The work-up procedure is critical for isolating the product in good yield. The product may be partially soluble in the wash solvents.
Troubleshooting Steps:
-
After quenching the reaction, ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath can aid precipitation.
-
Use minimal amounts of cold solvent to wash the crude product on the filter to minimize losses.
Possible Cause 2: Ineffective Purification The crude product may contain unreacted starting materials or side products that are difficult to remove.
Troubleshooting Steps:
-
Recrystallization is a common and effective method for purifying this compound. Experiment with different solvent systems to find one that provides good recovery of pure crystals. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or mixtures with hexanes.
-
If recrystallization is ineffective, column chromatography on silica gel may be necessary. A gradient of ethyl acetate in hexanes is a reasonable starting point for elution.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can influence the yield of imidazolidinetrione synthesis, based on analogous reactions. Specific data for this compound is limited in the literature.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile | Anhydrous, non-protic solvents are preferred. |
| Temperature | 0 °C to room temp. | Room temperature | Reflux | Lower initial temperature controls exothermicity. |
| Oxalyl Chloride (equiv.) | 1.1 | 1.5 | 2.0 | A slight excess is often optimal. |
| Reaction Time (h) | 2 - 4 | 12 | 24 | Monitor by TLC or LC-MS for completion. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related parabanic acid derivatives.[3] Optimization may be required.
Materials:
-
1-Phenylurea
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine (optional, as an acid scavenger)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line.
-
Dissolve 1-phenylurea (1.0 equivalent) in anhydrous DCM or THF. If using, add triethylamine (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of oxalyl chloride (1.1 equivalents) in the same anhydrous solvent.
-
Add the oxalyl chloride solution dropwise to the stirred 1-phenylurea solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture may be concentrated under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield synthesis.
Synthesis Pathway of this compound
References
Technical Support Center: 1-Phenylimidazolidine-2,4,5-trione Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Phenylimidazolidine-2,4,5-trione.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as phenylurea and diethyl oxalate, as well as side-products from their condensation. Hydrolysis of the imidazolidinetrione ring can also lead to impurities.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary recommended purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of this compound after purification?
A3: Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound is too soluble in the chosen solvent, or the solution is supersaturated. The boiling point of the solvent might be too close to the melting point of the compound. | Add a small amount of a miscible anti-solvent (a solvent in which the compound is less soluble) to the hot solution until turbidity appears, then reheat to dissolve and cool slowly. Ensure the solvent's boiling point is at least 10°C lower than the compound's melting point. |
| No crystal formation upon cooling | The solution is not saturated enough, or crystallization requires nucleation. | Concentrate the solution by boiling off some solvent and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low recovery of the purified compound | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| Colored impurities remain in the crystals | The impurity co-crystallizes with the product. | Try a different recrystallization solvent or solvent system. Activated charcoal can sometimes be used to remove colored impurities, but a preliminary test is recommended to ensure it doesn't adsorb the product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities | The chosen eluent system does not have the right polarity to effectively separate the components. | Perform a systematic TLC analysis with different solvent systems to find an optimal eluent for separation. A gradient elution (gradually increasing the polarity of the eluent) might be necessary. |
| Compound is not eluting from the column | The eluent is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of methanol or acetic acid to the mobile phase can be effective. |
| Streaking or tailing of the compound band on the column | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | Add a small amount of a polar modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. Ensure the amount of crude material is appropriate for the column size. |
| Cracking of the silica gel bed | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly as a slurry and never allow the solvent level to drop below the top of the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points for polar heterocyclic compounds include ethanol, isopropanol, or solvent mixtures like ethyl acetate/hexane.[1][2]
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: For a polar compound like this compound, silica gel is a suitable stationary phase. Use TLC to determine an appropriate eluent system. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a common starting point.[2] Phenyl columns can also offer alternative selectivity for aromatic compounds.[3][4]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and apply it carefully to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Suggested Recrystallization Solvents and Solvent Systems
| Solvent/System | Polarity | Notes |
| Ethanol | Polar | Good for many polar organic compounds. |
| Isopropanol | Polar | Similar to ethanol, can offer different solubility characteristics. |
| Ethyl Acetate/Hexane | Variable | A good combination for moderately polar compounds; the ratio can be adjusted. |
| Dichloromethane/Hexane | Variable | Another versatile solvent pair for compounds of intermediate polarity. |
| Acetone/Water | Variable | Suitable for polar compounds that are water-insoluble.[2] |
Table 2: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System (starting point) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Monitoring | TLC with UV visualization (254 nm) |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Stability and degradation of 1-Phenylimidazolidine-2,4,5-trione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenylimidazolidine-2,4,5-trione. The information is designed to address common challenges encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. The imidazolidinetrione ring system contains amide bonds that are susceptible to hydrolysis, a process that can be catalyzed by both acidic and basic conditions. Elevated temperatures can accelerate the rate of degradation, while exposure to UV or visible light may induce photolytic degradation.
Q2: I am observing a rapid loss of my compound in solution. What could be the cause?
A2: Rapid degradation is often due to hydrolytic instability. The central imidazolidine ring is susceptible to cleavage by water, a reaction that is accelerated at non-neutral pH and higher temperatures. We recommend preparing fresh solutions and storing them at low temperatures (2-8 °C) and protected from light. If your experimental conditions require elevated temperatures or acidic/basic media, you should expect a shorter half-life for the compound.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products should be confirmed experimentally, hydrolysis of the imidazolidinetrione ring is a probable degradation pathway. This would likely lead to the formation of N-phenyl oxalamide and ultimately oxalic acid and aniline. It is also possible for the phenyl ring to undergo oxidation under certain conditions.
Q4: How can I monitor the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the degradation of this compound.[1][2] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.[2] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the degradation products.[1]
Q5: What are the recommended storage conditions for solid this compound?
A5: Solid this compound is expected to be more stable than in solution. However, to minimize potential degradation, it should be stored in a cool, dry, and dark environment. Inert atmosphere storage (e.g., under argon or nitrogen) can provide additional protection against oxidative degradation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Suggested Solution |
| Decreasing activity of the compound over the time course of an experiment. | Degradation of this compound in the assay medium. | Prepare fresh stock solutions for each experiment. If the experiment is lengthy, consider the stability of the compound in your specific assay buffer and at the incubation temperature. A time-course stability study in the assay medium is recommended. |
| High variability between replicate experiments. | Inconsistent preparation or storage of stock solutions. | Standardize the protocol for stock solution preparation, ensuring the solid compound is fully dissolved. Store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles. |
| No observed biological activity. | Complete degradation of the compound prior to or during the assay. | Verify the integrity of the compound in your stock solution using an analytical technique like HPLC. Consider the possibility of rapid degradation under your specific assay conditions (e.g., high pH, presence of certain enzymes). |
Issue 2: Appearance of Unknown Peaks in Chromatograms
| Symptom | Possible Cause | Suggested Solution |
| One or more new peaks are observed in the HPLC analysis of a sample that has been stored for some time. | Chemical degradation of this compound. | These new peaks are likely degradation products. To confirm, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products and confirm their retention times. |
| The area of the parent compound peak decreases as the area of the new peaks increases. | The new peaks are indeed degradation products of the parent compound. | This confirms the degradation process. A stability-indicating method should be used to quantify the parent compound and the degradation products over time to determine the degradation kinetics. |
| The unknown peaks interfere with the peak of the parent compound. | The current analytical method is not stability-indicating. | The chromatographic method needs to be optimized to achieve baseline separation between the parent compound and all degradation products. This may involve changing the mobile phase composition, gradient, column, or temperature. |
Data Presentation
The following tables present hypothetical data from forced degradation studies on this compound to illustrate how such data would be summarized.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 h | 60 °C | 35% | DP1, DP2 |
| 0.1 M NaOH | 2 h | 25 °C | 85% | DP1, DP3 |
| 3% H₂O₂ | 24 h | 25 °C | 15% | DP4 |
| Thermal | 48 h | 80 °C | 10% | DP1 |
| Photolytic (UV) | 24 h | 25 °C | 5% | Minor unknown |
DP = Degradation Product
Table 2: pH-Rate Profile for the Hydrolysis of this compound at 25°C
| pH | k (h⁻¹) | Half-life (t½) (h) |
| 2.0 | 0.025 | 27.7 |
| 4.0 | 0.008 | 86.6 |
| 7.0 | 0.015 | 46.2 |
| 9.0 | 0.120 | 5.8 |
| 12.0 | 0.950 | 0.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3]
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature.
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Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C).
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Photolytic Degradation: Expose the stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber.
3. Sample Analysis:
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
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A reversed-phase C18 column is a good starting point.
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A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
2. Method Optimization:
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Inject a mixture of the unstressed compound and the stressed (degraded) samples.
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Adjust the mobile phase composition, gradient elution profile, and flow rate to achieve baseline separation between the parent compound and all degradation products.
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The column temperature can also be optimized to improve peak shape and resolution.
3. Method Validation:
-
Once the method is optimized, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Visualizations
Caption: Hypothetical hydrolytic degradation pathway of this compound.
Caption: General workflow for stability testing and method development.
References
Technical Support Center: 1-Phenylimidazolidine-2,4,5-trione Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 1-Phenylimidazolidine-2,4,5-trione.
I. Synthesis of this compound
The synthesis of this compound is commonly achieved through the reaction of 1-phenylurea with oxalyl chloride. While the reaction is generally efficient, several side reactions can lead to the formation of byproducts, impacting yield and purity.
Troubleshooting Guide: Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction of starting materials. | Ensure slow, dropwise addition of oxalyl chloride to a cooled solution of 1-phenylurea. After the initial reaction at low temperature, allow the mixture to warm to room temperature and stir for a sufficient duration (e.g., 2 hours) to ensure the reaction goes to completion. |
| Degradation of oxalyl chloride. | Use freshly opened or properly stored oxalyl chloride. Oxalyl chloride is sensitive to moisture and can decompose. | |
| Presence of a White Precipitate that is not the Product | Unreacted 1-phenylurea. | 1-Phenylurea has limited solubility in some organic solvents. Ensure adequate solvent volume and efficient stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). |
| Formation of Phenyl Isocyanate and its Derivatives | Thermal decomposition of 1-phenylurea. | Maintain a low reaction temperature, especially during the addition of oxalyl chloride. Temperatures above 240°C can lead to the decomposition of substituted ureas to form isocyanates and amines.[1][2] |
| Side reaction of an intermediate. | The reaction mechanism involves the formation of an N-acylurea intermediate which can potentially eliminate to form phenyl isocyanate. Strict temperature control minimizes this pathway. | |
| Hydrolysis of Product or Intermediates | Presence of water in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxalyl chloride and reaction intermediates are sensitive to moisture. |
| Formation of Biurets or other Urea Derivatives | Reaction of phenyl isocyanate (byproduct) with unreacted 1-phenylurea. | Gradual addition of oxalyl chloride to the 1-phenylurea solution helps to minimize the concentration of unreacted urea available to react with any formed isocyanate.[2] |
Frequently Asked Questions (FAQs): Synthesis
Q1: What is the optimal temperature for the reaction between 1-phenylurea and oxalyl chloride?
A1: The reaction is typically initiated at a low temperature, between 0 and 5°C, during the addition of oxalyl chloride. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a couple of hours to ensure the completion of the cyclization.
Q2: What solvents are suitable for this synthesis?
A2: Anhydrous chlorinated solvents such as dichloromethane (DCM) are commonly used for this reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC). A spot for 1-phenylurea (starting material) should diminish and a new spot for the product, this compound, should appear.
Q4: What are the gaseous byproducts of this reaction?
A4: The reaction of oxalyl chloride with the urea derivative to form the trione ring releases carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) as gaseous byproducts.
Experimental Protocol: Synthesis of this compound
Materials:
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1-Phenylurea
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Oxalyl chloride
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Anhydrous dichloromethane (DCM)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Inert gas supply (Nitrogen or Argon)
Procedure:
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In a dry round-bottom flask under an inert atmosphere, dissolve 1-phenylurea (1 equivalent) in anhydrous dichloromethane.
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Cool the solution to 0-5°C using an ice bath.
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Slowly add oxalyl chloride (1.1 to 1.2 equivalents) dropwise to the cooled solution over a period of 30-60 minutes with vigorous stirring.
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After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour.
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Remove the ice bath and allow the reaction mixture to warm to room temperature.
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Continue stirring at room temperature for an additional 2 hours.
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The reaction mixture can then be concentrated under reduced pressure to obtain the crude product.
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Purification can be achieved by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane).
II. Reactions and Stability of this compound
Once synthesized, this compound can be used in various subsequent reactions. Understanding its stability and reactivity is crucial for successful experimental outcomes.
Troubleshooting Guide: Reactions and Stability
| Issue | Potential Cause | Recommended Solution |
| Product Decomposition upon Storage | Hydrolysis due to atmospheric moisture. | Store the purified this compound in a desiccator over a suitable drying agent. |
| Low Yield in Reactions with Nucleophiles (e.g., amines, alcohols) | Ring-opening of the imidazolidine-2,4,5-trione. | The trione ring is susceptible to nucleophilic attack. It is advisable to perform reactions at low temperatures and to carefully control the stoichiometry of the nucleophile. |
| Formation of carbamates. | If the reaction is performed in an alcohol as a solvent or with an alcohol nucleophile, the formation of carbamates is a possible side reaction, especially if any phenyl isocyanate is present as an impurity from the synthesis.[3] | |
| Unidentified Byproducts in Subsequent Reactions | Reaction with impurities in the starting material. | Ensure the this compound is of high purity before use in subsequent reactions. Impurities such as unreacted 1-phenylurea or phenyl isocyanate can lead to side products. |
| Inconsistent Reaction Outcomes | Variability in the purity of this compound. | Always characterize the purity of the synthesized trione (e.g., by NMR, melting point) before use to ensure reproducibility. |
Frequently Asked Questions (FAQs): Reactions and Stability
Q1: Is this compound stable in aqueous solutions?
A1: The imidazolidine-2,4,5-trione ring is susceptible to hydrolysis, which can be catalyzed by both acids and bases. It is recommended to avoid prolonged exposure to aqueous conditions, especially at elevated temperatures.
Q2: What are the likely products of hydrolysis?
A2: Hydrolysis is expected to cleave the amide bonds within the ring, potentially leading to the formation of N-phenyl-oxalamide or further degradation to aniline, oxalic acid, and carbon dioxide.
Q3: How does this compound react with primary amines?
A3: Primary amines are strong nucleophiles and are expected to react with the carbonyl groups of the trione ring. This can lead to ring-opening reactions and the formation of various amide derivatives.
III. Diagrams
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Potential Side Reactions during Synthesis
Caption: Common side reactions in the synthesis process.
References
Improving the selectivity of 1-Phenylimidazolidine-2,4,5-trione reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Phenylimidazolidine-2,4,5-trione. The information herein is designed to help improve the selectivity and success of your chemical reactions.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield in Nucleophilic Acyl Substitution/Ring-Opening Reactions
| Potential Cause | Recommended Solution |
| Insufficient Nucleophile Reactivity | For neutral nucleophiles (e.g., alcohols, neutral amines), the carbonyl groups of this compound may not be sufficiently electrophilic. Consider adding a Brønsted or Lewis acid catalyst to activate the carbonyl group. For weakly basic anionic nucleophiles, a stronger base may be needed to deprotonate it effectively. |
| Poor Solubility of Reactants | This compound and certain nucleophiles may have limited solubility in some organic solvents. Ensure your chosen solvent can dissolve all reactants at the reaction temperature. Consider using a more polar aprotic solvent like DMF or DMSO. |
| Reaction Temperature is Too Low | Some nucleophilic attacks on the sterically hindered and electronically stabilized carbonyls may require higher temperatures to overcome the activation energy. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Decomposition of Starting Material | This compound can be susceptible to hydrolysis, especially under strong basic or acidic conditions at elevated temperatures. If decomposition is suspected, run the reaction at a lower temperature for a longer period. Ensure all reagents and solvents are anhydrous if water-mediated decomposition is a concern. |
| Steric Hindrance | Bulky nucleophiles may have difficulty accessing the carbonyl carbons. Consider using a less sterically hindered nucleophile if the reaction design allows. |
Issue 2: Poor Chemoselectivity in Nucleophilic Attack
This compound possesses three distinct carbonyl groups (C2, C4, and C5), leading to potential chemoselectivity issues. The reactivity of these carbonyls is influenced by their electronic and steric environment. The C4 and C5 carbonyls, being part of an α-keto-amide system, are generally more electrophilic than the C2 carbonyl, which is part of a urea-like system.
| Potential Cause | Recommended Solution |
| Reaction Conditions Favoring Multiple Attack Sites | Solvent Choice: Polar protic solvents (e.g., ethanol, water) can stabilize the transition states leading to attack at all carbonyls. Using a polar aprotic solvent (e.g., THF, DCM) may enhance selectivity.[1][2] Temperature: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lowest activation energy. |
| Hard vs. Soft Nucleophiles | The different carbonyls may exhibit different "hardness." Hard nucleophiles (e.g., alkoxides, primary amines) may preferentially attack the harder carbonyl carbon (likely C4/C5), while softer nucleophiles might show different selectivity. This can be explored empirically. |
| Reversible vs. Irreversible Attack | Nucleophilic attack may be reversible at some positions and irreversible at others. For instance, attack at C4 or C5 might lead to a stable ring-opened product, making it the thermodynamically favored outcome, even if initial attack at C2 is faster. |
Illustrative Selectivity Data (Hypothetical)
The following table presents hypothetical data to illustrate how reaction conditions could influence the selectivity of the reaction between this compound and a generic primary amine.
| Solvent | Temperature (°C) | Catalyst | Product Ratio (Ring-Opened at C4/C5 : Ring-Opened at C2) | Total Yield (%) |
| Dichloromethane | 0 | None | 95 : 5 | 85 |
| Dichloromethane | 25 | None | 90 : 10 | 88 |
| Tetrahydrofuran | 25 | None | 88 : 12 | 90 |
| Ethanol | 25 | None | 70 : 30 | 75 |
| Tetrahydrofuran | 65 | None | 80 : 20 | 82 |
| Dichloromethane | 25 | Acetic Acid (10 mol%) | 92 : 8 | 91 |
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction of this compound with nucleophiles like primary amines?
The most common reaction is a nucleophilic acyl substitution that leads to the ring-opening of the imidazolidine-2,4,5-trione. Typically, the attack occurs at one of the more electrophilic carbonyls (C4 or C5), leading to the formation of a substituted urea derivative.
Q2: How can I favor the formation of the ring-opened urea product?
To favor the formation of the urea product, use a sufficiently strong nucleophile (like a primary or secondary amine) and consider moderately elevated temperatures to ensure the reaction goes to completion. The formation of the stable urea is often the thermodynamic driving force for the reaction.
Q3: Can the reaction be reversed? Can I form this compound from a corresponding urea?
Yes, the synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones is often achieved by the reaction of a disubstituted urea with oxalyl chloride.[3] This indicates that under certain conditions, the ring-opened urea can be seen as a precursor to the trione. However, under the conditions typically used for nucleophilic ring-opening (e.g., in the presence of an amine nucleophile), the reverse reaction is generally not favored.
Q4: I am observing the decomposition of my product during workup. What could be the cause?
The urea products formed from the ring-opening reaction may be susceptible to hydrolysis or other degradation pathways, especially if strong acids or bases are used during the workup. It is advisable to perform a neutral workup if possible. If an acidic or basic wash is necessary, it should be done quickly and at a low temperature.
Q5: Are there any known side reactions to be aware of?
A potential side reaction is the further reaction of the initially formed urea product if it still contains reactive sites. Additionally, if the reaction conditions are too harsh (e.g., high temperatures, strong base), decomposition of the this compound starting material can occur. In some cases, incomplete reaction can lead to a mixture of starting material and product, complicating purification.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Disubstituted Imidazolidine-2,4,5-triones
This protocol is adapted from the general procedure for the synthesis of 1,3-substituted imidazolidine-2,4,5-triones.[4]
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To a cooled solution (0–5 °C) of oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM), add the corresponding 1,3-disubstituted urea (1 equivalent) portion-wise.
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Stir the reaction mixture at 0–5 °C for 1 hour.
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Allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.
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Monitor the reaction progress by TLC.
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Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
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Add n-hexane to the residue to precipitate the product.
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Collect the solid product by filtration and dry it under a vacuum. The product can be further purified by recrystallization if necessary.
Protocol 2: Nucleophilic Ring-Opening with a Primary Amine
This is a general protocol for the reaction of this compound with a primary amine to yield a substituted urea.
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Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add the primary amine (1.1 equivalents) to the solution. If the amine is a salt, it should be neutralized beforehand or a non-nucleophilic base (e.g., triethylamine) should be added.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 40 °C).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Diagram 1: General Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
Diagram 2: Reaction Pathway for Nucleophilic Ring-Opening
Caption: General mechanism for nucleophilic ring-opening.
Diagram 3: Factors Influencing Chemoselectivity
Caption: Key factors controlling reaction chemoselectivity.
References
- 1. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Phenylimidazolidine-2,4,5-trione
This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving 1-Phenylimidazolidine-2,4,5-trione. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C9H6N2O3.[1][2][3][4] It belongs to the imidazolidine class of heterocyclic compounds. Its structure consists of a five-membered ring containing two nitrogen atoms, with a phenyl group attached to one nitrogen and three ketone groups on the ring.
Q2: What are the primary hazards associated with this compound?
Q3: How should I properly store this compound?
For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For a related compound, 1-Ethylimidazolidine-2,4,5-trione 5-(O-methyloxime), a storage temperature of -20°C is recommended.[6] While not the exact compound, this suggests that refrigeration or freezing could be beneficial for preserving the integrity of this compound, especially for long-term storage.
Q4: What are the signs of decomposition of this compound?
Visible signs of decomposition may include a change in color, the appearance of a strong odor, or a change in the physical state of the compound. If you observe any of these changes, it is advisable to discard the material as its purity may be compromised.
Troubleshooting Guides
Issue 1: Poor Solubility in a Chosen Solvent
Symptoms: The compound does not fully dissolve in the solvent at the desired concentration, or it precipitates out of solution unexpectedly.
Possible Causes:
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Incorrect Solvent Choice: The polarity of the solvent may not be suitable for this compound.
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Low Temperature: The solubility of most compounds decreases at lower temperatures.
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Impure Compound: The presence of impurities can affect solubility.
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Concentration Too High: You may be attempting to dissolve more compound than the solvent can handle at that temperature.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Consult Polarity Charts: | Review the polarity of your current solvent and consider alternatives. Given its structure, solvents like DMSO, DMF, or chlorinated solvents might be effective. |
| 2 | Gentle Warming: | Carefully warm the solution while stirring. Be cautious as excessive heat can cause decomposition. |
| 3 | Sonication: | Use an ultrasonic bath to aid in the dissolution process. |
| 4 | Solvent System: | Try a co-solvent system by adding a small amount of a more polar or less polar solvent to your primary solvent. |
| 5 | Check Purity: | If possible, analyze the purity of your compound using techniques like NMR or LC-MS. |
Issue 2: Inconsistent Experimental Results
Symptoms: Reproducibility of experimental outcomes is low when using different batches or even the same batch of this compound over time.
Possible Causes:
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Compound Degradation: The compound may be degrading over time due to improper storage.
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Batch-to-Batch Variation: Different batches from the supplier may have varying purity levels.
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Hygroscopic Nature: The compound may be absorbing moisture from the atmosphere, affecting its reactivity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Storage Conditions: | Ensure the compound is stored in a desiccator or under an inert atmosphere to prevent moisture absorption. |
| 2 | Aliquot the Compound: | Upon receiving a new batch, divide it into smaller, single-use aliquots to minimize exposure to air and moisture from repeated openings of the main container. |
| 3 | Re-characterize Older Batches: | If using an older batch, consider re-analyzing its purity before use. |
| 4 | Standardize Protocols: | Ensure all experimental parameters are kept consistent between runs. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H6N2O3 | [1][2][3][4] |
| Molecular Weight | 190.16 g/mol | [1][4] |
| Monoisotopic Mass | 190.03784 Da | [2] |
| Predicted XlogP | 0.6 | [2] |
Experimental Protocols
General Protocol for a Coupling Reaction Using this compound as a Reagent
This protocol is a generalized procedure and may require optimization for specific substrates.
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Preparation:
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Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
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Accurately weigh this compound and the substrate in a clean, dry reaction vessel.
-
-
Reaction Setup:
-
Dissolve the substrate in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
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In a separate flask, dissolve this compound in the same anhydrous solvent.
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Slowly add the this compound solution to the substrate solution at the desired reaction temperature (this may range from 0°C to room temperature).
-
-
Monitoring the Reaction:
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Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
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Once the reaction is complete, quench the reaction by adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
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Extract the product into an organic solvent.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
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Remove the solvent under reduced pressure.
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Purify the crude product using column chromatography, recrystallization, or distillation as required.
-
-
Characterization:
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Confirm the identity and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry.
-
Visualizations
Caption: A typical experimental workflow involving this compound.
Caption: A decision tree for troubleshooting solubility problems.
References
- 1. This compound [stenutz.eu]
- 2. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C9H6N2O3 | CID 577259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1-Phenylimidazolidine-2,4-dione | C9H8N2O2 | CID 570576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
Technical Support Center: 1-Phenylimidazolidine-2,4,5-trione Reaction Monitoring
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring reactions involving 1-phenylimidazolidine-2,4,5-trione using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its reaction monitoring important?
A1: this compound is a heterocyclic compound belonging to the isatin derivative family.[1][2][3] These compounds are significant in medicinal chemistry as precursors for synthesizing various biologically active molecules.[1][3] Accurate reaction monitoring is crucial to determine reaction completion, optimize yield, and minimize the formation of impurities, ensuring the quality and efficacy of the final product.
Q2: Which technique, TLC or LCMS, is better for monitoring my reaction?
A2: The choice depends on your specific needs. TLC is a rapid, cost-effective technique ideal for quick qualitative checks of reaction progress at the bench.[4] LCMS provides more detailed quantitative and qualitative information, offering high sensitivity, separation of complex mixtures, and mass confirmation of products and byproducts.[5] For rigorous analysis and purity determination, LCMS is superior.
Q3: My starting material and product have very similar polarities. How can I resolve them on TLC?
A3: Resolving compounds with similar polarities can be challenging. Try testing a range of solvent systems with varying polarity.[6] Sometimes, using a double or triple solvent system (e.g., hexane/ethyl acetate/methanol) or adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve separation.[7] Two-dimensional TLC can also be a useful technique to confirm separation.[6][8]
Q4: I see a peak with the correct mass for my product in LCMS, but there's no corresponding UV signal. Why?
A4: This can happen if your product lacks a significant chromophore that absorbs at the wavelength used by the UV detector.[9] Conversely, you might see a UV peak without a corresponding mass signal if the compound does not ionize well under the chosen MS conditions.[9]
Q5: Why can't I see my compound of interest in the LCMS, even after a work-up?
A5: Several factors could be at play. The compound may not be ionizing efficiently. Try switching between positive and negative ionization modes (ESI+ and ESI-). Other components in your reaction mixture could be causing ion suppression, where they compete with your analyte for ionization and reduce its signal.[10][11][12] A mini-extraction or filtration of your sample before injection can sometimes mitigate this.[11] Also, ensure your sample concentration is appropriate; overly concentrated samples can lead to poor data.[9]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking or elongated. | Sample is too concentrated (overloaded). | Dilute the sample before spotting. Spot multiple times in the same location, allowing the solvent to dry between applications, to avoid a large initial spot.[4][7] |
| Compound is highly polar or acidic/basic. | Add a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase to improve spot shape.[7] | |
| Spots remain on the baseline (Rf ≈ 0). | Mobile phase (eluent) is not polar enough. | Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or DCM/methanol system.[7] |
| Compound is very polar. | For highly polar compounds, a mobile phase like 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane can be effective.[8] Consider using reversed-phase TLC plates (e.g., C18).[6][7] | |
| Spots run with the solvent front (Rf ≈ 1). | Mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the less polar solvent (e.g., hexane, dichloromethane).[7] |
| No spots are visible under UV light. | Compound does not have a UV chromophore. | Use a chemical stain for visualization. Iodine vapor is a good general stain for many organic compounds.[7] Other stains like potassium permanganate or vanillin can be used for specific functional groups. |
| Sample concentration is too low. | Concentrate the sample or spot multiple times on the TLC plate.[7] | |
| Reaction mixture aliquot behaves differently on TLC after work-up. | Reaction components (e.g., salts, polar solvents like DMF) interfere with chromatography. | Perform a "mini work-up" on the aliquot before TLC. Dilute with an organic solvent (e.g., ethyl acetate), wash with water or brine in a small vial, and spot the organic layer.[8][11] |
Liquid Chromatography-Mass Spectrometry (LCMS) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak detected in Total Ion Chromatogram (TIC). | Compound is not ionizing under the selected conditions. | Switch between positive (ESI+) and negative (ESI-) ionization modes. Check for predicted adducts like [M+H]+, [M+Na]+, or [M-H]-.[13] |
| Sample concentration is too low or too high. | Prepare a dilution series to find the optimal concentration. A typical starting point is around 0.1-1 mg/mL, followed by significant dilution before injection. | |
| Ion suppression from the sample matrix. | Clean up the sample aliquot before injection using a mini-extraction or a simple filtration through a small plug of silica or a syringe filter.[11] Dilute the sample further. | |
| Poor peak shape (broadening, tailing, or splitting). | Mismatch between injection solvent and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5] | |
| Sample overload. | Inject a smaller volume or a more dilute sample. | |
| Retention time shifts. | Change in mobile phase composition or pH. | Prepare fresh mobile phase daily. Ensure accurate pH measurement if using buffers.[5] |
| Column temperature fluctuations. | Ensure the column oven is set to a stable temperature (e.g., 40°C).[14] | |
| High background noise or contamination. | Contaminated solvents, vials, or system components. | Use high-purity (LCMS grade) solvents. Run blank injections of solvent to identify the source of contamination.[5] |
| Sample carryover from a previous injection. | Implement a needle wash with a strong solvent in the injection sequence.[5] |
Experimental Protocols
Protocol 1: TLC Monitoring
-
Sample Preparation:
-
In a small vial, take a drop of the reaction mixture using a capillary spotter.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane). For reactions in highly polar solvents like DMF, perform a mini-aqueous workup as described in the troubleshooting guide.[8]
-
-
TLC Plate Spotting:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).[15]
-
On the origin line, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Make the spots as small as possible by touching the capillary spotter to the plate briefly. Allow the solvent to evaporate completely.
-
-
Development:
-
Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the origin line.[4]
-
Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound should appear as dark spots.[16]
-
Circle the visible spots with a pencil. If necessary, use a chemical stain (e.g., iodine chamber) for further visualization.[7]
-
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
-
Protocol 2: LCMS Monitoring
-
Sample Preparation:
-
Take a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Dilute it significantly in a vial with a solvent compatible with the mobile phase, such as acetonitrile or methanol, to a final concentration typically in the low µg/mL range.[9]
-
Filter the diluted sample through a 0.22 µm syringe filter into an LCMS vial to remove particulates.
-
-
LCMS Method Setup:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 5 µm) is a common starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.[14]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over several minutes to elute compounds of varying polarities. A typical screening gradient might be 5-95% B over 5-10 minutes.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Setup:
-
Ion Source: Electrospray Ionization (ESI).
-
Mode: Run in both positive and negative modes initially to determine the best ionization for your compounds.
-
Scan Range: Set a wide mass range (e.g., 100-1000 m/z) to detect the starting material, expected product, and potential byproducts.
-
Expected Masses:
-
-
Analysis:
-
Inject a standard of your starting material first to confirm its retention time and mass spectrum.
-
Inject the prepared reaction mixture sample.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak at its expected retention time and m/z.
-
Data & Visualization
Hypothetical Reaction Data
The following tables represent typical data that might be obtained when monitoring a reaction where this compound is converted to a hypothetical, less polar product.
Table 1: TLC Data in 30% Ethyl Acetate/Hexane
| Compound | Rf Value | UV (254 nm) |
| Starting Material (SM) | 0.35 | Active |
| Product (P) | 0.50 | Active |
Table 2: LCMS Data
| Compound | Retention Time (min) | Observed m/z ([M+H]⁺) |
| Starting Material (SM) | 2.8 | 191.05 |
| Product (P) | 4.2 | (Varies by product structure) |
Diagrams
Caption: Workflow for reaction monitoring using Thin-Layer Chromatography (TLC).
Caption: Workflow for reaction monitoring using Liquid Chromatography-Mass Spectrometry (LCMS).
Caption: Troubleshooting logic for when a product is not detected.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. zefsci.com [zefsci.com]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. reddit.com [reddit.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
- 14. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. silicycle.com [silicycle.com]
- 17. This compound [stenutz.eu]
Overcoming solubility issues with 1-Phenylimidazolidine-2,4,5-trione
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with 1-Phenylimidazolidine-2,4,5-trione.
Troubleshooting Guide: Enhancing Solubility
When working with this compound, researchers may face challenges in achieving the desired concentration in aqueous solutions for biological assays. The following table summarizes potential solvents and techniques to overcome these solubility issues. The effectiveness is estimated based on general principles of organic chemistry and formulation science.
| Solvent/Technique | Category | Rationale for Use | Potential Effectiveness | Considerations |
| Water | Aqueous Solvent | Ideal for many biological assays, but the compound is expected to have low aqueous solubility due to the phenyl group. | Low | May require significant pH adjustment or the use of solubilizing agents. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Commonly used in cell-based assays. Solubility is expected to be similar to water. | Low | Buffer components are unlikely to significantly enhance solubility on their own. |
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | A powerful aprotic solvent capable of dissolving a wide range of organic compounds. | High | Prepare a high-concentration stock solution in DMSO and dilute into aqueous media. Be mindful of final DMSO concentration in assays, as it can be toxic to cells. |
| Ethanol | Organic Co-solvent | A polar protic solvent that can be used as a co-solvent. | Moderate | Less effective than DMSO for highly nonpolar compounds, but can be a less toxic alternative for some applications. |
| Cyclodextrins (e.g., HP-β-CD) | Complexation Agent | These molecules have a hydrophobic interior and a hydrophilic exterior, encapsulating the drug to enhance aqueous solubility.[1] | Moderate to High | The formation of an inclusion complex can significantly improve water solubility.[1] Stoichiometry of the complex is important. |
| Surfactants (e.g., Tween® 80) | Solubilizing Agent | Form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2] | Moderate | The concentration needs to be above the critical micelle concentration (CMC). Can interfere with some biological assays. |
| pH Adjustment | Chemical Modification | The imidazolidine-2,4,5-trione structure contains acidic protons. Increasing the pH can deprotonate the molecule, forming a more soluble salt. | Moderate | The stability of the compound at different pH values should be assessed. The pKa of the compound will determine the effective pH range. |
| Solid Dispersions | Formulation Strategy | Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[3][4] | High | This is an advanced technique typically used in drug formulation development.[3][4] |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What is the recommended starting point?
A1: For initial experiments, the use of a co-solvent like DMSO is the most straightforward approach.
Experimental Protocol: Preparing a DMSO Stock Solution
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes, and precision pipettes.
-
Procedure:
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
For your experiment, dilute this stock solution into your aqueous buffer to the final desired concentration. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Q2: My cells are sensitive to DMSO. Are there alternative methods to improve the aqueous solubility of this compound?
A2: Yes, using cyclodextrins to form an inclusion complex is an excellent alternative to co-solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Experimental Protocol: Solubilization using HP-β-CD
-
Materials: this compound, HP-β-CD, deionized water or desired aqueous buffer, sonicator, and a magnetic stirrer.
-
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Add the this compound powder to the HP-β-CD solution. A molar ratio of 1:1 (drug to cyclodextrin) is a good starting point.
-
Stir the mixture vigorously at room temperature for 24-48 hours. Alternatively, sonication for 1-2 hours can expedite the process.
-
After stirring/sonication, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the solubilized compound in the filtrate can be determined using UV-Vis spectroscopy or HPLC.
-
Q3: Can I use pH modification to dissolve this compound?
A3: The structure of this compound contains N-H protons that can be abstracted under basic conditions. Deprotonation will form a more polar, and thus more water-soluble, salt.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Materials: this compound, a series of buffers with varying pH (e.g., pH 5.0, 7.4, 9.0), a pH meter, and a shaker incubator.
-
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
This will give you the saturation solubility at each pH.
-
Important Note: Before using a pH-modified solution in an experiment, ensure that the altered pH is compatible with your assay system and that the compound remains stable at that pH over the duration of the experiment.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
Preventing side reactions with 1-Phenylimidazolidine-2,4,5-trione
Welcome to the technical support center for 1-Phenylimidazolidine-2,4,5-trione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as N-phenylparabanic acid, is a heterocyclic compound. It belongs to the imidazolidinetrione class of molecules. Its core structure is a five-membered ring containing two nitrogen atoms and three carbonyl groups. This compound and its derivatives are utilized in medicinal chemistry and drug development due to their diverse biological activities.
Q2: What are the main stability concerns with this compound?
The primary stability concern is the susceptibility of the imidazolidine-2,4,5-trione ring to hydrolysis. The ring is generally stable under acidic conditions (pH < 5.0). However, at neutral or alkaline pH, it can undergo hydrolysis to form N-phenyloxaluric acid. Therefore, it is crucial to control the pH of the reaction and work-up conditions to prevent decomposition of the desired product.
Q3: What are the typical starting materials for the synthesis of this compound?
Common synthetic routes involve the reaction of either phenylurea with oxalyl chloride or the condensation of phenylurea with diethyl oxalate.[1] The reaction with oxalyl chloride is often preferred due to the formation of gaseous byproducts (CO, CO2, and HCl), which can be easily removed from the reaction mixture.[2]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and handling of this compound.
Low or No Product Yield
| Observation | Potential Cause | Recommended Solution |
| No product formation or very low yield. | Moisture in reagents or solvent: Oxalyl chloride is highly reactive with water, leading to its decomposition and preventing the desired reaction. | Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and fresh, high-quality reagents. |
| Impure starting materials: Phenylurea may contain impurities that interfere with the reaction. | Recrystallize phenylurea before use. Check the purity by measuring its melting point. | |
| Incorrect reaction temperature: The reaction with oxalyl chloride is typically performed at low temperatures to control its reactivity. | Maintain the recommended temperature throughout the addition of reagents and the reaction time. Use an ice bath or other cooling system. | |
| Inefficient mixing: Poor stirring can lead to localized high concentrations of reagents, promoting side reactions. | Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous. | |
| Product is lost during work-up. | Hydrolysis of the product: The parabanic acid ring can open under neutral or basic conditions during aqueous work-up. | Perform aqueous washes with slightly acidic water (e.g., dilute HCl solution) to maintain a low pH. |
| Product solubility in the aqueous phase: While generally not very soluble in water, some product may be lost if large volumes of water are used. | Minimize the volume of aqueous solutions used for washing. If significant loss is suspected, the aqueous layer can be back-extracted with a suitable organic solvent. |
Product Purity Issues
| Observation | Potential Cause | Recommended Solution |
| Presence of unreacted phenylurea in the final product. | Incomplete reaction: The reaction may not have gone to completion. | Increase the reaction time or slightly increase the reaction temperature after the initial addition of reagents. Ensure the stoichiometry of the reactants is correct. |
| Presence of a high-molecular-weight, insoluble material. | Polymerization: Side reactions can lead to the formation of polymeric byproducts. | Add phenylurea to the oxalyl chloride solution slowly and with vigorous stirring to avoid localized excess of the urea. |
| Product has a brownish or yellowish color. | Formation of colored impurities: Side reactions or decomposition can generate colored byproducts. | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). Treatment with activated carbon during recrystallization can help remove colored impurities.[1] |
Experimental Protocols
Synthesis of this compound from Phenylurea and Oxalyl Chloride
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.
Materials:
-
Phenylurea
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, dissolve phenylurea in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride in anhydrous DCM to the cooled phenylurea solution via the dropping funnel over a period of 30-60 minutes. Control the addition rate to maintain the reaction temperature below 5 °C. Gaseous byproducts (HCl, CO, CO2) will be evolved.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
-
Add anhydrous hexane to the residue to precipitate the product.
-
Filter the solid product, wash with a small amount of cold hexane, and dry under vacuum.
-
-
Purification:
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.[1]
-
Table 1: Typical Reaction Parameters and Expected Yields
| Parameter | Value |
| Molar Ratio (Phenylurea:Oxalyl Chloride) | 1 : 1.1 - 1.2 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 3 - 5 hours |
| Expected Yield (Crude) | 80 - 95% |
| Expected Yield (After Recrystallization) | 70 - 85% |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Reaction Pathway and Potential Side Reaction
References
Validation & Comparative
Validating the Purity of Synthesized 1-Phenylimidazolidine-2,4,5-trione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthesized 1-Phenylimidazolidine-2,4,5-trione, a molecule of significant interest in medicinal chemistry and drug development. Given the critical importance of compound purity in research and preclinical studies, this document outlines key analytical methodologies, expected data, and comparisons with relevant alternatives.
Synthesis and Potential Impurities
The synthesis of this compound, also known as N-phenylparabanic acid, can be achieved through the condensation of urea with diethyl oxalate in the presence of a base, followed by N-arylation with a phenylating agent, or more directly by the reaction of N-phenylurea with oxalyl chloride. A plausible synthetic route is outlined below.
Caption: Proposed synthesis of this compound.
Potential Impurities:
Based on this synthetic route, potential impurities may include:
-
Unreacted Starting Materials: N-phenylurea and residual oxalyl chloride or its hydrolysis products.
-
Hydrolysis Products: Opening of the imidazolidine ring can lead to the formation of N-phenyl-N'-oxalyurea.
-
Side-Reaction Products: Self-condensation of reactants or reactions with solvent impurities.
Analytical Methods for Purity Validation
A multi-pronged approach employing spectroscopic and chromatographic techniques is essential for robust purity validation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons, typically in the aromatic region (δ 7.0-8.0 ppm), and a broad singlet for the N-H proton of the imidazolidine ring. The integration of these signals should correspond to the expected proton count.
-
¹³C NMR: The carbon NMR spectrum should display characteristic peaks for the three carbonyl carbons (C=O) in the range of δ 150-170 ppm, in addition to the signals for the phenyl group carbons.
Infrared (IR) Spectroscopy:
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
N-H stretching vibration around 3200-3300 cm⁻¹.
-
Strong C=O stretching vibrations for the three carbonyl groups, likely appearing as multiple bands in the region of 1700-1850 cm⁻¹.
-
C-N stretching vibrations around 1200-1400 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound (C₉H₆N₂O₃), the expected monoisotopic mass is approximately 190.04 g/mol .[1] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Predicted mass-to-charge ratios for common adducts are available in public databases.[2]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for assessing the purity of a compound and quantifying impurities. A reverse-phase HPLC method would be suitable for this compound.
Thin-Layer Chromatography (TLC):
TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment.
Comparison with Alternatives
The choice of an analytical method and the interpretation of results can be benchmarked against known data for similar compounds. For this guide, we will compare the expected analytical data for this compound with that of Parabanic Acid (the parent compound) and Phenytoin (a structurally related anticonvulsant drug).[3][4]
Table 1: Comparison of Key Analytical Data
| Parameter | This compound (Expected) | Parabanic Acid (Imidazolidine-2,4,5-trione)[5][6][7][8] | Phenytoin (5,5-Diphenylhydantoin)[3] |
| Molecular Formula | C₉H₆N₂O₃ | C₃H₂N₂O₃ | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 190.16 g/mol [1] | 114.06 g/mol | 252.27 g/mol |
| ¹H NMR (ppm) | Phenyl protons (multiplet, ~7.2-7.6), NH proton (broad singlet) | NH protons (broad singlet, ~11.0) | Phenyl protons (multiplet, ~7.3-7.4), NH protons (singlet, ~8.4, ~10.0) |
| ¹³C NMR (ppm) | Carbonyls (~155-165), Phenyl carbons (~120-140) | Carbonyls (~157) | Carbonyls (~156, ~176), Phenyl carbons (~126-135), C5 (~67) |
| IR (cm⁻¹) | NH (~3250), C=O (~1720, ~1780), Aromatic C=C (~1600) | NH (~3200), C=O (~1730, ~1790) | NH (~3200, ~3270), C=O (~1720, ~1770), Aromatic C=C (~1600) |
| HPLC Retention Time | Method Dependent | Method Dependent | Method Dependent |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Caption: HPLC workflow for purity analysis.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard and Sample Preparation: Accurately weigh and dissolve the synthesized this compound and any reference standards in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solutions through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample and standard solutions. Record the chromatograms.
-
Data Interpretation: The purity of the synthesized product is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities.
Protocol 2: Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.
-
Sample Application: Dissolve the sample in a suitable solvent (e.g., ethyl acetate) and spot a small amount onto the TLC plate baseline.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) can be used as the developing solvent.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm).
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for the main spot and any impurity spots. A single spot indicates a potentially pure compound.
Conclusion
Validating the purity of synthesized this compound requires a combination of spectroscopic and chromatographic methods. This guide provides a foundational framework for researchers to establish robust analytical protocols. By comparing the obtained data with the expected values and those of known alternatives, a high degree of confidence in the purity of the synthesized compound can be achieved, ensuring the reliability of subsequent biological and pharmacological studies.
References
- 1. This compound [stenutz.eu]
- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 3. bepls.com [bepls.com]
- 4. mdpi.com [mdpi.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Parabanic acid | C3H2N2O3 | CID 67126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Parabanic acid 99 120-89-8 [sigmaaldrich.com]
A Comparative Guide to Synthetic Reagents for 1-Phenylimidazolidine-2,4,5-trione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the imidazolidine-2,4,5-trione core, the structural basis of 1-Phenylimidazolidine-2,4,5-trione, is a critical step in the development of various pharmacologically active compounds, including potential inhibitors for enzymes like pyruvate carboxylase and tyrosyl-DNA phosphodiesterase. The choice of cyclizing reagent for the reaction with a corresponding urea derivative is paramount, influencing reaction efficiency, yield, and safety. This guide provides an objective comparison of the primary synthetic reagents used for this transformation, supported by experimental data and protocols.
Key Synthetic Reagents: A Head-to-Head Comparison
The most prevalent methods for the synthesis of this compound and its analogs involve the cyclization of a substituted urea, such as 1-phenylurea, with a derivative of oxalic acid. The two principal reagents employed for this purpose are oxalyl chloride and diethyl oxalate.
Performance and Properties
| Feature | Oxalyl Chloride | Diethyl Oxalate |
| Reactivity | High | Moderate |
| Reaction Conditions | Mild (often room temperature) | Requires strong base (e.g., sodium ethoxide) and heating |
| Typical Solvents | Aprotic solvents (e.g., Dichloromethane, THF) | Protic solvents (e.g., Ethanol) |
| Reaction Time | Generally shorter (e.g., 1 hour)[1] | Can be longer |
| Typical Yields | Good to excellent (62-72% reported for analogs)[1] | Good, but can be variable |
| Byproducts | HCl, CO, CO2 (gaseous) | Ethanol |
| Safety Concerns | Toxic, corrosive, moisture-sensitive, releases toxic gases | Flammable solvent (ethanol), strong base required |
| Substrate Scope | Broad, compatible with various substituted ureas[1] | Generally good, but sensitive functional groups may be affected by the strong base |
Experimental Protocols
Synthesis of 1-(1-Adamantyl)-3-[(1R,4aR,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthren-1-yl]imidazolidine-2,4,5-trione using Oxalyl Chloride [1]
-
Dissolution: Dissolve the starting urea (0.2 g, 0.00045 mol) in 30 mL of dichloromethane (CH2Cl2) with the addition of 0.4 mL of triethylamine.
-
Addition of Oxalyl Chloride: While stirring with a magnetic stirrer, add oxalyl chloride (0.00225 mol, 0.285 g) dropwise.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (approximately 1 hour), wash the reaction mixture with distilled water (3 x 20 mL). Dry the organic extract over sodium sulfate (Na2SO4).
-
Purification: Evaporate the solvent on a rotary evaporator. Purify the final product using silica gel column chromatography with a hexane/ethyl acetate (9:1) eluent.
General Synthesis of Parabanic Acid using Diethyl Oxalate
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Addition of Urea: Add the substituted urea to the sodium ethoxide solution.
-
Addition of Diethyl Oxalate: Slowly add diethyl oxalate to the reaction mixture.
-
Reaction: Heat the mixture to reflux for a specified period.
-
Work-up and Purification: After cooling, the product can be precipitated and purified by recrystallization.
Alternative Reagents and Considerations
While oxalyl chloride and diethyl oxalate are the most common choices, other reagents used in urea chemistry are worth noting, particularly phosgene and its safer alternatives.
-
Phosgene (COCl2): A highly toxic gas, phosgene is a classic reagent for forming ureas and related heterocycles. Due to its extreme hazard, its use is limited to specialized settings.
-
Triphosgene (bis(trichloromethyl) carbonate): A solid and safer alternative to phosgene, triphosgene can be used for similar transformations. It decomposes in situ to generate phosgene, requiring careful handling.[2][3]
-
Carbonyldiimidazole (CDI): Another safer alternative to phosgene, CDI is a solid reagent that can be used for the synthesis of ureas and related compounds.[3][4]
The application of these phosgene substitutes for the direct synthesis of imidazolidine-2,4,5-triones from ureas is less commonly reported compared to the oxalyl chloride and diethyl oxalate methods. Their primary use lies in the synthesis of the urea starting materials themselves.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic routes, the following diagrams outline the reaction workflows.
Caption: Synthesis of this compound via the Oxalyl Chloride route.
Caption: Synthesis of this compound via the Diethyl Oxalate route.
Conclusion
The choice between oxalyl chloride and diethyl oxalate for the synthesis of this compound and its analogs depends on several factors. Oxalyl chloride offers a more reactive and often faster route under milder conditions, making it a common choice in laboratory settings. However, its toxicity and handling requirements are significant drawbacks. Diethyl oxalate, while requiring harsher basic conditions and higher temperatures, presents a less toxic alternative with more manageable byproducts. For larger-scale synthesis, the safety profile and cost of reagents and waste disposal will be critical considerations. Researchers and drug development professionals should carefully evaluate these parameters to select the most appropriate synthetic strategy for their specific needs.
References
- 1. guidechem.com [guidechem.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Synthesis of oxalyl chloride that doesn't involve phosphorus - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Analysis of the Biological Efficacy of 1-Phenylimidazolidine-2,4,5-trione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of 1-Phenylimidazolidine-2,4,5-trione and its structurally related analogs. The information presented is based on available experimental data and is intended to inform further research and drug development efforts in the fields of anticonvulsant, antimicrobial, and cytotoxic therapies.
Overview of Biological Activities
Imidazolidine-2,4,5-trione and its derivatives represent a class of heterocyclic compounds with a diverse range of pharmacological activities. The core scaffold has been a subject of interest in medicinal chemistry due to its potential to interact with various biological targets. This guide will focus on three key areas of biological efficacy: anticonvulsant, antimicrobial, and cytotoxic activities. While direct comparative studies on this compound are limited, this report collates available data on its analogs to provide a broader understanding of the structure-activity relationships within this chemical class.
Anticonvulsant Activity
Derivatives of imidazolidine-2,4-dione have shown promise as anticonvulsant agents. The mechanism of action is often attributed to the modulation of ion channels, such as sodium channels, and the enhancement of GABAergic neurotransmission.
Comparative Data on Anticonvulsant Activity
| Compound/Analog | Test Model | Efficacy (ED50) | Neurotoxicity (TD50) | Protective Index (PI = TD50/ED50) | Reference |
| Phenytoin (Reference) | MES | - | - | - | [1] |
| 7-hexyloxy-5-phenyl-[2][3][4]-triazolo[4,3-a]quinoline 4f | MES | 6.5 mg/kg | - | 35.1 | [1] |
| 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one (4n) | MES | 25.5 mg/kg | >1250 mg/kg | >48.8 | [5] |
| 4-(substituted-phenyl)-[2][3][4]triazolo[4,3-a]quinazolin-5(4H)-ones (6o) | MES (oral, mice) | 88.02 mg/kg | >2250 mg/kg | >25.5 | [6] |
| 4-(substituted-phenyl)-[2][3][4]triazolo[4,3-a]quinazolin-5(4H)-ones (6q) | MES (oral, mice) | 94.6 mg/kg | >2460 mg/kg | >26.0 | [6] |
Note: The data presented above is from different studies and may not be directly comparable due to variations in experimental conditions. The absence of data for this compound highlights a gap in the current research landscape.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The Maximal Electroshock (MES) test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Materials:
-
Rodent shocker with corneal or ear-clip electrodes.
-
Test compounds and vehicle control.
-
Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats.
-
0.5% tetracaine hydrochloride (local anesthetic).
-
0.9% saline solution.
Procedure:
-
Administer the test compound or vehicle to the animals at predetermined doses and time points.
-
Prior to electrical stimulation, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.
-
Deliver a 60 Hz alternating current (50 mA in mice, 150 mA in rats) for 0.2 seconds via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension component of the seizure. Abolition of this phase is considered protection.
-
The effective dose 50 (ED50), the dose that protects 50% of the animals, is calculated.
Putative Anticonvulsant Signaling Pathway
Putative mechanism of anticonvulsant action.
Antimicrobial and Antifungal Activity
Certain derivatives of imidazolidine-2,4-dione have demonstrated activity against various bacterial and fungal strains. The mechanism of action is thought to involve the disruption of microbial cell processes.
Comparative Data on Antimicrobial and Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for some imidazolidine derivatives against selected microorganisms.
| Compound/Analog | Organism | MIC (μg/mL) | Reference |
| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one (11c) | S. aureus | - | [7][8] |
| B. subtilis | - | [7][8] | |
| E. coli | - | [7][8] | |
| P. aeruginosa | - | [7][8] | |
| C. albicans | - | [7][8] | |
| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) | S. aureus | - | [7][8] |
| B. subtilis | - | [7][8] | |
| E. coli | - | [7][8] | |
| P. aeruginosa | - | [7][8] | |
| C. albicans | - | [7][8] | |
| Streptomycin (Reference) | S. aureus | - | [9] |
| Ketoconazole (Reference) | M. gypseum | - | [9] |
Note: The specific MIC values for compounds 11c and 3f were not explicitly provided in the search results, but they were identified as having the best antimicrobial activity among the tested compounds.[7][8] The absence of data for this compound is a notable limitation.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Standardized microbial inoculum.
-
Test compounds and control antibiotics.
-
Incubator.
-
Microplate reader (optional).
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no growth). The MIC can also be determined by measuring the optical density using a microplate reader.
General Workflow for Antimicrobial Susceptibility Testing
Workflow for MIC determination.
Cytotoxic Activity
The cytotoxic potential of imidazolidine derivatives against various cancer cell lines has been investigated, suggesting their potential as anticancer agents. The mechanisms often involve cell cycle arrest and induction of apoptosis.
Comparative Data on Cytotoxic Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of some imidazolidine-2-thioxo-4-one derivatives against human cancer cell lines.
| Compound/Analog | Cell Line | IC50 (μg/mL) | Reference |
| Compound 7 | HepG-2 (Liver Cancer) | - | [10][11] |
| HCT-116 (Colon Cancer) | 82.36 | [10] | |
| Compound 9 | HepG-2 (Liver Cancer) | - | [10][11] |
| HCT-116 (Colon Cancer) | - | [10][11] | |
| Compound 4 | HCT-116 (Colon Cancer) | 721.54 | [10] |
Note: Specific IC50 values for compounds 7 and 9 against HepG-2 and for compound 9 against HCT-116 were not explicitly provided in the search results, but they were noted to have good antiproliferation activity.[10][11] Data for this compound is not available in these studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HepG-2, HCT-116).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Induction and Cell Cycle Arrest Pathway
Pathway of cytotoxicity.
Conclusion and Future Directions
The available data suggests that the imidazolidine-2,4,5-trione scaffold and its analogs are promising for the development of new therapeutic agents with anticonvulsant, antimicrobial, and cytotoxic properties. However, a significant gap exists in the literature regarding the direct comparative biological evaluation of this compound against its various analogs.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound with its key analogs under standardized experimental conditions to establish clear structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in the observed biological activities.
-
In Vivo Efficacy and Safety: Evaluating the most promising compounds in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
By addressing these research gaps, the full therapeutic potential of this compound and its analogs can be more thoroughly explored and potentially translated into novel clinical applications.
References
- 1. Synthesis and anticonvulsant activity of 5-phenyl-[1,2,4]-triazolo[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystallography of 1-Phenylimidazolidine-2,4,5-trione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for various imidazolidine-2,4,5-trione derivatives, providing a basis for structural comparison.
| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| 1,3-Dicyclohexylimidazolidine-2,4,5-trione (Polymorph I) | C₁₅H₂₂N₂O₃ | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - |
| 1,3-Dicyclohexylimidazolidine-2,4,5-trione (Polymorph II) | C₁₅H₂₂N₂O₃ | Monoclinic | P2₁/n | 5.1980(2) | 21.7123(10) | 13.0244(6) | 100.163(2) | 1446.88(11) | 4 |
| 1'-Ethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione | C₁₃H₁₄N₂O₃ | Triclinic | P-1 | 10.2314(16) | 11.0693(18) | 11.3254(19) | 98.695(8) | 1219.4(3) | 4 |
| 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | C₉H₈N₂O₃ | Monoclinic | P2₁/c | 10.3694(11) | 6.9914(8) | 12.3857(13) | 105.619(2) | 864.76(16) | 4 |
Experimental Protocols
The determination of the crystal structures for the compounds listed above generally follows a standard single-crystal X-ray diffraction workflow.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution. Common techniques include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from the solution, gradually increasing the concentration of the solute until crystals form.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
-
Cooling: The solubility of the compound is reduced by slowly lowering the temperature of the solution.
Data Collection
A single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to reduce thermal vibrations of the atoms. The diffractometer rotates the crystal while bombarding it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure. This process involves:
-
Determining the unit cell and space group: The dimensions of the unit cell and the symmetry of the crystal are determined from the positions of the diffraction spots.
-
Solving the phase problem: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods.
-
Building and refining the model: An initial model of the molecule is built and then refined against the experimental data to obtain the final, accurate crystal structure.
Visualizing the X-ray Crystallography Workflow
The following diagram illustrates the general workflow of a single-crystal X-ray diffraction experiment.
Caption: General workflow for single-crystal X-ray crystallography.
Quantitative Analysis of 1-Phenylimidazolidine-2,4,5-trione in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry involving 1-Phenylimidazolidine-2,4,5-trione, accurate and reliable quantitative analysis is paramount for reaction monitoring, yield determination, and purity assessment. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data derived from the analysis of structurally related compounds.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Based on the analysis of analogous cyclic imide and imidazolidine derivatives, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most promising methods for the quantitative analysis of this compound in reaction mixtures.
| Feature | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, provides structural confirmation. |
| Sensitivity | Good (typically µg/mL to ng/mL). | Excellent (typically ng/mL to pg/mL).[1] |
| Linearity | Good over a wide concentration range.[2] | Good, but may require a narrower range than HPLC-UV.[1] |
| Accuracy & Precision | High, with relative standard deviations typically <2%.[1] | High, with intra- and inter-day variations generally below 10%.[1] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Relatively straightforward operation and data analysis. | More complex operation and data interpretation. |
| Typical Use Case | Routine analysis, purity checks, and assays where high sensitivity is not critical. | Trace analysis, impurity profiling, and analysis of complex matrices.[3] |
Recommended Analytical Techniques
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound. The phenyl group in the molecule provides a strong chromophore, enabling sensitive UV detection.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Extend-C18, 150 x 4.6 mm, 5 µm) is a suitable starting point.[2]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (or a buffer such as 10 mM ammonium acetate, pH 4.0) is recommended to ensure good separation from starting materials and byproducts.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase composition to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve using standards of known concentrations of purified this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, particularly in complex reaction matrices or for trace-level quantification, LC-MS is the preferred method. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.[1][3]
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight) with an ESI source.
-
LC Conditions: Similar to the RP-HPLC-UV method, a C18 column with a gradient of acetonitrile and water/ammonium acetate buffer is appropriate.[1] The flow rate may be reduced to 0.2-0.5 mL/min depending on the ESI source requirements.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive or negative ion mode should be evaluated. Given the presence of nitrogen atoms, positive ion mode ([M+H]+) is likely to be effective.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Detection Mode: Selected Ion Monitoring (SIM) of the protonated molecule of this compound (m/z 191.04) will provide the best sensitivity and selectivity.[4]
-
-
Sample Preparation: Same as for HPLC-UV.
-
Quantification: An external calibration curve is generated using standards of the purified target compound. The use of an internal standard is recommended for improved accuracy and precision.[1]
Visualizing the Workflow
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS analysis.
Logical Relationship of Method Selection
Caption: Decision tree for analytical method selection.
References
- 1. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification [mdpi.com]
- 3. Liquid chromatography/electrospray ionisation mass spectrometric investigations of imidazoline corrosion inhibitors in crude oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
Benchmarking 1-Phenylimidazolidine-2,4,5-trione Derivatives Against Known Cholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The central nervous system relies on cholinergic signaling for a multitude of functions, including memory, learning, and attention.[1][2] The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key regulators of this pathway, responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] In neurodegenerative diseases such as Alzheimer's, a decline in acetylcholine levels is a significant pathological feature.[4][5] Consequently, the inhibition of AChE and BChE is a primary therapeutic strategy to manage the symptoms of dementia.[3][6]
This guide benchmarks a promising derivative of 1-Phenylimidazolidine-2,4,5-trione against the well-established cholinesterase inhibitors, Rivastigmine and Galanthamine, providing a clear comparison of their inhibitory potency.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative this compound derivative and the known inhibitors against human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Lower IC50 values indicate greater inhibitory potency.
| Compound | Target Enzyme | IC50 (µM) |
| 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione | BChE | 1.66 |
| Rivastigmine | AChE | 4.15 - 5.5 |
| BChE | 0.037 | |
| Galanthamine | AChE | ~5.13 |
| BChE | - |
Signaling Pathway and Experimental Workflow
To understand the context of this inhibition, the following diagrams illustrate the cholinergic signaling pathway and a typical experimental workflow for determining inhibitory activity.
Caption: Cholinergic signaling pathway at the synapse.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
The determination of cholinesterase inhibitory activity is commonly performed using the Ellman's method. This spectrophotometric assay provides a reliable and quantifiable measure of enzyme activity.
Ellman's Method for Acetylcholinesterase/Butyrylcholinesterase Inhibition Assay
Principle: This assay measures the activity of AChE or BChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine (or butyrylthiocholine). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected by measuring the absorbance at 412 nm.[7] The rate of color change is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
This compound derivative and standard inhibitors (Rivastigmine, Galanthamine)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 140 µL of phosphate buffer, 10 µL of the test compound or standard inhibitor solution at various concentrations, and 10 µL of the enzyme solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Following incubation, add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined from the dose-response curve.[7]
-
This guide serves as a foundational resource for researchers exploring the potential of this compound derivatives as cholinesterase inhibitors. The provided data and protocols facilitate a direct comparison with established drugs, aiding in the evaluation and advancement of new therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The role of acetylcholinesterase and butyrylcholinesterase activity in the development of delirium in acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase and butyrylcholinesterase activities in cerebrospinal fluid from different levels of the neuraxis of patients with dementia of the Alzheimer type. | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 6. psychiatrist.com [psychiatrist.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Therapeutic Potential of 1-Phenylimidazolidine-2,4,5-trione Compounds: A Comparative Analysis of In Vitro and In Vivo Activity
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound class from the laboratory bench to preclinical models is paramount. This guide provides a comparative overview of the in vitro and in vivo activities of 1-Phenylimidazolidine-2,4,5-trione derivatives, a scaffold demonstrating promising therapeutic applications in oncology and neurology.
The this compound core, also known as N-phenyl-parabanic acid, has emerged as a versatile template for the design of bioactive molecules. Studies have revealed its potential as an anticancer and anticonvulsant agent, driven by distinct mechanisms of action. This guide synthesizes the available experimental data to offer a clear comparison of the performance of these compounds in both laboratory assays and living organisms.
Anticancer Activity: From Enzyme Inhibition to Angiogenesis Blockade
Recent research has highlighted the anticancer properties of imidazolidine-2,4,5-trione derivatives, focusing on their ability to inhibit key enzymes involved in cancer progression and to stifle the growth of new blood vessels that feed tumors.
In Vitro Activity
A series of imidazolidinedione analogues have been synthesized and evaluated for their anticancer effects. These compounds have demonstrated significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers and implicated in inflammation and cell proliferation. One notable compound, designated as 5e , exhibited a potent half-maximal inhibitory concentration (IC50) of 200 nM in in vitro cancer cell line assays, indicating strong potential as a cytotoxic agent.
In Vivo Activity
The most promising of these compounds, 5e , was further investigated for its anti-angiogenic properties using the chorioallantoic membrane (CAM) assay. The CAM assay, which utilizes the vascularized membrane of a chicken embryo, serves as a valuable in vivo model to assess a compound's ability to inhibit the formation of new blood vessels. Compound 5e demonstrated a discernible anti-angiogenic effect in this model, suggesting it can disrupt the blood supply to tumors.
Table 1: Summary of Anticancer Activity of Imidazolidine-2,4,5-trione Analogue 5e
| Compound | In Vitro Activity (IC50) | In Vivo Model | In Vivo Outcome |
| 5e | 200 nM (Cancer Cell Lines) | Chorioallantoic Membrane (CAM) Assay | Anti-angiogenic effect observed |
Experimental Protocols
In Vitro Anticancer Assay (Cell Viability): Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of the imidazolidinedione analogues for a specified period (e.g., 48 or 72 hours). Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The concentration of the compound that causes a 50% reduction in cell viability (IC50) was then calculated.
In Vivo Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs were incubated for a set number of days. A small window was then made in the shell to expose the CAM. A sterile filter paper disc saturated with the test compound (e.g., compound 5e) was placed on the CAM. After a further incubation period, the CAM was examined for any changes in blood vessel formation around the disc compared to a control (vehicle-treated) disc. The degree of angiogenesis inhibition was qualitatively or quantitatively assessed.
Anticonvulsant Activity: Targeting Seizure Models
Derivatives of parabanic acid have also been investigated for their potential to treat neurological disorders, particularly epilepsy. Preclinical studies have demonstrated their efficacy in animal models of seizures.
In Vivo Activity
Several novel derivatives of parabanic acid have been synthesized and screened for their anticonvulsant potential in chemically induced seizure models. Two compounds, 6d and 6e , were identified as particularly potent in the subcutaneous pentylenetetrazole (scPTZ) test, a standard screening model for anti-absence seizure drugs. The median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, was determined for these compounds.
Table 2: Summary of Anticonvulsant Activity of Parabanic Acid Derivatives
| Compound | In Vivo Model | In Vivo Activity (ED50) |
| 6d | Subcutaneous Pentylenetetrazole (scPTZ) Test | 44.77 mg/kg |
| 6e | Subcutaneous Pentylenetetrazole (scPTZ) Test | 11.31 mg/kg |
Experimental Protocols
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This is a widely used animal model to screen for potential anticonvulsant drugs. A group of animals (e.g., mice or rats) is pre-treated with the test compound at various doses. After a specific period, a convulsant agent, pentylenetetrazole (PTZ), is administered subcutaneously at a dose that induces clonic seizures in a high percentage of control animals. The animals are then observed for the presence or absence of seizures. The ED50 is calculated as the dose of the compound that protects 50% of the animals from seizures.
Conclusion
The available data, while not exhaustive, strongly suggest that this compound and its derivatives represent a promising scaffold for the development of new therapeutics. In the realm of oncology, these compounds have demonstrated potent in vitro cytotoxicity and in vivo anti-angiogenic effects. In neurology, they have shown significant anticonvulsant activity in established animal models.
Further research is warranted to establish a more direct correlation between the in vitro and in vivo activities of specific compounds within this class. Elucidating the precise molecular targets and signaling pathways involved will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. The data presented in this guide provides a solid foundation for these future investigations.
Structure-Activity Relationship of 1-Phenylimidazolidine-2,4,5-trione Derivatives: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds related to 1-Phenylimidazolidine-2,4,5-trione, with a focus on their potential as anticonvulsant agents. Due to the limited availability of direct SAR studies on this compound, this guide draws insights from closely related chemical scaffolds, including phenylmethylenehydantoins and other imidazolidine-2,4-dione derivatives. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Scaffold and Analogs
The core structure of interest is this compound. The exploration of its SAR involves systematic modifications of this scaffold to understand the chemical features essential for biological activity.
Table 1: Representative Analogs of Related Imidazolidine-2,4-dione Derivatives and their Anticonvulsant Activity
| Compound ID | Structure | Modification from Core | Anticonvulsant Activity (ED50 in mg/kg) | Reference Compound(s) |
| 1 | This compound (Core) | - | Data not available | - |
| 2 | 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | Introduction of isopropyl and morpholinomethyl groups at C5 and N3 respectively, and reduction of one carbonyl group. | MES: 26.3, 6 Hz (32 mA): 11.1, 6 Hz (44 mA): 40.9 | Phenytoin, Levetiracetam[1] |
| 3 | 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione | Introduction of a second phenyl group at C5 and a morpholinomethyl group at N3, with reduction of one carbonyl group. | Similar efficacy to Phenytoin in 6 Hz (32 mA) test.[1] | Phenytoin, Levetiracetam[1] |
| 4 | Phenylmethylenehydantoin (Alkyl substituted) | Phenylmethylene at C5, with alkyl substitution on the phenyl ring. Reduction of one carbonyl group. | MES (EDMES(2.5)): 28 - 90 | Phenytoin[2] |
| 5 | Phenylmethylenehydantoin (Halogeno substituted) | Phenylmethylene at C5, with halogen substitution on the phenyl ring. Reduction of one carbonyl group. | MES (EDMES(2.5)): Good activity | Phenytoin[2] |
Structure-Activity Relationship (SAR) Insights
While direct SAR data for this compound is scarce, studies on analogous structures provide valuable insights:
-
Substitution on the Phenyl Ring: In studies of phenylmethylenehydantoins, substitution on the phenyl ring with alkyl, halogeno, trifluoromethyl, and alkoxyl groups generally leads to good anticonvulsant activity.[2] Conversely, the introduction of polar groups such as nitro (-NO2), cyano (-CN), and hydroxyl (-OH) results in decreased or no activity.[2]
-
Lipophilicity (Log P): The octanol/water partition coefficient (log P) has been identified as a critical parameter for the anticonvulsant activity of phenylmethylenehydantoins, suggesting that appropriate lipophilicity is crucial for reaching the biological target.[2]
-
Electronic Properties (LUMO Energy): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) has also been shown to be a key determinant of anticonvulsant activity in phenylmethylenehydantoin series.[2]
-
Substitution at C5: The nature of the substituent at the C5 position of the imidazolidine-2,4-dione ring significantly influences anticonvulsant activity. For instance, the presence of an isopropyl and a phenyl group at C5 in compound 2 confers broad-spectrum activity.[1] The substitution of two phenyl groups at C5 in compound 3 also results in significant activity.[1]
-
Substitution at N3: The addition of a morpholinomethyl group at the N3 position in compounds 2 and 3 is a feature of these active analogs.[1]
Experimental Protocols
The anticonvulsant activity of the referenced compounds was primarily evaluated using the following standard in vivo models:
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsometer is used to deliver a supramaximal electrical stimulus.
-
Procedure: A supramaximal electrical stimulus (e.g., 50 mA in mice or 150 mA in rats for 0.2 seconds) is applied via corneal or ear clip electrodes. The abolition or reduction in the duration of the tonic hind limb extension phase is taken as the index of anticonvulsant activity.
-
Evaluation: The median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic extensor component of the seizure, is determined.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to screen for compounds that may be effective against absence seizures.
-
Procedure: A convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously to the animals. The test compound is administered prior to the PTZ injection.
-
Evaluation: The ability of the test compound to prevent or delay the onset of clonic and/or tonic seizures and to prevent death is recorded. The ED50 is calculated based on the percentage of animals protected from seizures.
6 Hz Psychomotor Seizure Test
The 6 Hz test is considered a model for therapy-resistant partial seizures.
-
Procedure: A low-frequency (6 Hz) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) is delivered for a longer duration (e.g., 3 seconds) through corneal electrodes.
-
Evaluation: The ability of a compound to protect against the seizure, which is characterized by a stun posture with forelimb clonus and twitching of the vibrissae, is assessed. The ED50 is determined.
Potential Mechanisms of Action and Experimental Workflow
The precise mechanism of action for this compound is not yet elucidated. However, the mechanisms of known antiepileptic drugs often involve the modulation of neuronal excitation and inhibition.[3]
Caption: Potential molecular targets for anticonvulsant drugs.
The following diagram illustrates a typical workflow for the screening and evaluation of novel anticonvulsant compounds.
References
- 1. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
Unveiling the Potential of 1-Phenylimidazolidine-2,4,5-trione Derivatives: A Computational and Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Phenylimidazolidine-2,4,5-trione derivatives and their alternatives, supported by experimental and computational data. We delve into their potential as cholinesterase inhibitors, a key target in the management of Alzheimer's disease.
Derivatives of the this compound scaffold have emerged as a promising class of compounds with significant biological activities. This guide focuses on their evaluation as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. A deficit in acetylcholine is a hallmark of Alzheimer's disease, making inhibitors of these enzymes a cornerstone of symptomatic treatment.
Comparative Analysis of Cholinesterase Inhibition
Recent studies have synthesized and evaluated a series of 1,3-substituted imidazolidine-2,4,5-trione derivatives for their ability to inhibit both AChE and BChE. The inhibitory activities, expressed as IC50 values (the concentration of the inhibitor required to reduce the enzyme activity by 50%), are presented below. These derivatives are compared with established cholinesterase inhibitors, Rivastigmine and Galanthamine.
| Compound ID | Substituent at N1 | Substituent at N3 | AChE IC50 (µM) | BChE IC50 (µM) |
| Derivative 1 | 4-isopropylphenyl | (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | 2.35 | 1.66 |
| Derivative 2 | 2,6-diisopropylphenyl | (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | 1.88 | 2.15 |
| Derivative 3 | 4-chlorophenyl | (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | 3.12 | 4.56 |
| Rivastigmine | - | - | 5.21 | 3.89 |
| Galanthamine | - | - | 0.45 | 8.51 |
Data synthesized from a study on 1,3-substituted imidazolidine-2,4,5-triones as cholinesterase inhibitors.[1]
The data clearly indicates that the synthesized derivatives exhibit potent inhibitory activity against both AChE and BChE, with some derivatives showing higher potency than the standard drug Rivastigmine, particularly against AChE.
Experimental Protocols
Synthesis of 1,3-Substituted Imidazolidine-2,4,5-triones
The synthesis of the target compounds was achieved through a multi-step process. The key final step involved the treatment of a disubstituted urea with oxalyl chloride in dichloromethane at a low temperature (0–5 °C). The resulting product was then precipitated by the addition of n-hexane and purified by recrystallization.[1]
In Vitro Cholinesterase Inhibition Assay
The inhibitory activity of the compounds against AChE (from electric eel) and BChE (from equine serum) was determined using a modified Ellman's spectrophotometric method. The assay measures the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzymes, which produces a colored product that can be quantified. The IC50 values were calculated from the dose-response curves.
Computational Modeling and Docking Workflow
To understand the molecular basis of the observed inhibitory activity, computational docking studies are typically performed. The following workflow outlines the general procedure.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Phenylimidazolidine-2,4,5-trione
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Management of 1-Phenylimidazolidine-2,4,5-trione Waste.
The following provides detailed, step-by-step guidance for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is based on the predicted hazards of the compound and general best practices for chemical waste management.
Hazard Assessment and Safety Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-certified chemical splash goggles.
-
Hand Protection: Chemically compatible gloves (e.g., nitrile).
-
Body Protection: A knee-length laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Engineering Controls:
-
All handling of solid this compound and preparation of its waste should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][3][4][5][6]
Proper Disposal Procedure
The proper disposal of this compound waste is critical to prevent harm to human health and the environment. As a non-halogenated organic solid, it must be disposed of as hazardous chemical waste.[7][8]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly incompatible chemicals.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated and compatible hazardous waste container.[2]
-
-
Waste Container Selection and Labeling:
-
Use a wide-mouthed, sealable, and chemically compatible container for solid waste.
-
The container must be in good condition and have a secure screw-top cap.[2]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and the approximate quantity on the label. Do not use abbreviations.[7]
-
-
Waste Accumulation:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[9]
-
Secondary containment, such as a plastic bin, should be used for the waste container.[3]
-
-
Disposal Request:
-
Once the container is full, or if work with the compound is complete, arrange for disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for waste pickup.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and alert others.
-
If the spill is small and you are trained and equipped to handle it, carefully clean it up.
-
For powdered chemicals, avoid generating dust by gently covering with a moist absorbent pad or wetting the powder with a suitable solvent before wiping.[4]
-
Collect all cleanup materials in a sealed bag or container and dispose of it as hazardous waste.[2]
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Quantitative Data Summary
| Chemical Property | Value | Source |
| Molecular Formula | C9H6N2O3 | PubChem[10][11] |
| Molecular Weight | 190.16 g/mol | Stenutz[12] |
Experimental Protocols
This document focuses on disposal procedures. For detailed experimental protocols involving the use of this compound, please refer to your specific research or development protocols. Always conduct a thorough risk assessment before beginning any new experimental work.
Logical Relationship for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1-Phenylimidazolidine-2,4-dione | C9H8N2O2 | CID 570576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehss.syr.edu [ehss.syr.edu]
- 3. scribd.com [scribd.com]
- 4. umdearborn.edu [umdearborn.edu]
- 5. pdx.edu [pdx.edu]
- 6. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. This compound | C9H6N2O3 | CID 577259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
- 12. This compound [stenutz.eu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
